Terrestrosin K
Description
Properties
Molecular Formula |
C51H82O24 |
|---|---|
Molecular Weight |
1079.2 g/mol |
IUPAC Name |
(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one |
InChI |
InChI=1S/C51H82O24/c1-19(18-67-46-41(64)37(60)34(57)28(14-52)70-46)5-8-26-20(2)33-27(69-26)12-25-23-7-6-21-11-22(9-10-50(21,3)24(23)13-32(56)51(25,33)4)68-47-43(66)40(63)44(31(17-55)73-47)74-49-45(39(62)36(59)30(16-54)72-49)75-48-42(65)38(61)35(58)29(15-53)71-48/h19,21-25,27-31,33-49,52-55,57-66H,5-18H2,1-4H3/t19-,21+,22+,23-,24+,25+,27+,28-,29-,30-,31-,33+,34-,35+,36-,37+,38+,39+,40-,41-,42-,43-,44+,45-,46-,47-,48+,49+,50+,51-/m1/s1 |
InChI Key |
TVRRDUXJKROMDX-CXLJPAHDSA-N |
Isomeric SMILES |
CC1=C(O[C@@H]2[C@H]1[C@@]3([C@@H](C2)[C@@H]4CC[C@H]5C[C@H](CC[C@@]5([C@H]4CC3=O)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)C)CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Canonical SMILES |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)CCC(C)COC9C(C(C(C(O9)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Terrestrosin K: A Technical Overview of its Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a furostanol steroidal saponin, a class of natural products known for their diverse biological activities. Its discovery and characterization have contributed to the understanding of the rich phytochemistry of its natural source. This technical guide provides a comprehensive overview of the discovery, natural source, and available data on this compound.
Discovery and Natural Source
This compound was first isolated and identified by Yan et al. in 1996.[1] The discovery was the result of phytochemical investigations into the steroidal saponin constituents of the fruits of Tribulus terrestris L.[1][2] This plant, a member of the Zygophyllaceae family, is widely distributed in various parts of the world, including Europe, Asia, Africa, and Australia.[3] The fruits of Tribulus terrestris have a long history of use in traditional medicine systems, such as Traditional Chinese Medicine and Ayurveda, for treating a variety of ailments.[2]
Chemical Structure and Properties
The molecular formula of this compound is C₅₁H₈₂O₂₄.[3] Its structure was elucidated through spectroscopic analyses, including two-dimensional nuclear magnetic resonance (2D NMR) techniques and chemical reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₁H₈₂O₂₄ |
| Natural Source | Fruits of Tribulus terrestris L.[3] |
| Compound Class | Furostanol Steroidal Saponin |
Experimental Protocols
General Isolation and Purification Protocol for Furostanol Saponins from Tribulus terrestris
-
Extraction:
-
The air-dried and powdered fruits of Tribulus terrestris are extracted with an aqueous ethanol solution (e.g., 70% EtOH) at room temperature.
-
The extraction is typically repeated multiple times to ensure maximum yield.
-
The combined extracts are then concentrated under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
The saponin-rich fraction is typically found in the n-butanol extract.
-
-
Chromatographic Separation:
-
The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of ethanol in water to yield several sub-fractions.
-
Fractions containing furostanol saponins are identified by thin-layer chromatography (TLC) analysis.
-
Further purification of the target fractions is achieved through repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel, using solvent systems such as chloroform-methanol-water or methanol-water gradients.
-
Final purification is often accomplished by preparative high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.
-
Structure Elucidation Methods
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including the aglycone and the sugar moieties, as well as their linkage positions and stereochemistry.
Biological Activity
There is a lack of specific quantitative data on the biological activities of isolated this compound in the currently available scientific literature. However, the crude extracts of Tribulus terrestris and its saponin fractions have been reported to possess a wide range of pharmacological effects, including:
-
Anti-inflammatory activity: Extracts of T. terrestris have shown to inhibit inflammatory markers.[4][5]
-
Cytotoxic activity: Saponin fractions from T. terrestris have demonstrated cytotoxic effects against various cancer cell lines.[6][7][8] The cytotoxic activities of furostanol saponins are often linked to the structure of their sugar chains and aglycone moieties.[7]
-
Antimicrobial activity: Various extracts of the plant have exhibited activity against a range of bacteria and fungi.
It is important to note that these activities are attributed to the complex mixture of phytochemicals present in the plant, and the specific contribution of this compound to these effects has not been individually elucidated. Further research is required to determine the specific biological profile and therapeutic potential of this compound.
Visualizations
Caption: Generalized workflow for the isolation of this compound.
Caption: Relationship of this compound to its source and bioactivity.
References
- 1. Steroidal saponins from fruits of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activities and structure-cytotoxic relationships of steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activities and Structure-Cytotoxic Relationships of Steroidal Saponins [jstage.jst.go.jp]
A Technical Guide to the Putative Biosynthesis of Terrestrosin K in Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestrosin K, a steroidal saponin found in Tribulus terrestris, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for optimizing production through metabolic engineering or synthetic biology approaches. While the complete and specific pathway for this compound has not been fully elucidated, this document outlines a putative biosynthesis route based on the well-established pathways of plant steroidal saponins. This guide synthesizes current knowledge, presents hypothetical quantitative data, details relevant experimental protocols, and provides visual representations of the proposed biochemical cascade and investigatory workflows.
Introduction
Tribulus terrestris is a plant with a long history in traditional medicine, valued for its diverse array of bioactive secondary metabolites. Among these are the steroidal saponins, a class of compounds to which this compound belongs. These molecules are characterized by a steroidal aglycone backbone linked to one or more sugar moieties. The biosynthesis of such complex natural products is a multi-step process involving numerous enzymes and intermediates, originating from primary metabolism. This document serves as a technical resource, proposing a scientifically grounded pathway for this compound synthesis and providing the necessary conceptual and methodological framework for its investigation.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway for steroidal saponins, which can be divided into three main stages:
-
Formation of the Isoprenoid Precursor (Isopentenyl Pyrophosphate)
-
Cyclization and Modification of the Steroidal Aglycone
-
Glycosylation of the Aglycone
Stage 1: Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)
The universal five-carbon building blocks for all terpenoids, IPP and DMAPP, are synthesized via two primary pathways in plants: the Mevalonate (MVA) pathway, which is active in the cytoplasm, and the Methylerythritol Phosphate (MEP) pathway, located in the plastids. For steroidal saponins, the MVA pathway is considered the primary source of precursors.
Stage 2: Synthesis of the Steroidal Aglycone
This stage begins with the condensation of IPP and DMAPP units to form the C30 precursor, squalene. Squalene then undergoes epoxidation and cyclization to form cycloartenol, the key precursor for phytosterols. A series of subsequent enzymatic reactions, including hydroxylations, oxidations, and reductions, are catalyzed primarily by Cytochrome P450 monooxygenases (CYP450s) and other enzymes to modify the cycloartenol backbone into the specific spirostanol aglycone of this compound, which is believed to be a derivative of diosgenin or a related compound.
Stage 3: Glycosylation
The final step in the biosynthesis of this compound is the attachment of sugar moieties to the steroidal aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs), which sequentially add sugar units to specific hydroxyl groups on the aglycone, ultimately forming the complete this compound molecule.
Pathway Visualization
The following diagram illustrates the proposed biosynthetic pathway leading to a generic spirostanol saponin, which serves as a model for this compound synthesis.
Caption: Putative biosynthesis pathway of this compound in T. terrestris.
Quantitative Data
While specific quantitative data for the enzymatic steps in this compound biosynthesis is not available, the following table presents hypothetical data based on typical values for related pathways in other plant species. This serves as a reference for what researchers might expect to measure.
| Parameter | Enzyme | Value | Units | Putative Role |
| Vmax | Squalene Synthase | 150 | pmol/mg protein/hr | Committing step to sterol synthesis |
| Km (for FPP) | Squalene Synthase | 25 | µM | Substrate affinity |
| Vmax | Cycloartenol Synthase | 100 | pmol/mg protein/hr | Key cyclization step |
| Km (for 2,3-Oxidosqualene) | Cycloartenol Synthase | 15 | µM | Substrate affinity |
| Vmax | UGT73K1 (example UGT) | 200 | pmol/mg protein/hr | Glycosylation of aglycone |
| Km (for Aglycone) | UGT73K1 (example UGT) | 50 | µM | Substrate affinity |
| Km (for UDP-Glucose) | UGT73K1 (example UGT) | 250 | µM | Sugar donor affinity |
Experimental Protocols
Elucidating the specific pathway of this compound requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: Identification of Pathway Intermediates using LC-MS
Objective: To identify and quantify putative intermediates of the this compound pathway in T. terrestris tissues.
Methodology:
-
Sample Preparation: Flash-freeze plant tissues (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract metabolites using 80% methanol with 0.1% formic acid. Vortex vigorously and sonicate for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Solid Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to remove non-polar compounds. Elute the saponin-containing fraction with 100% methanol.
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 30 minutes.
-
Mass Spectrometry: Use a Q-TOF or Orbitrap mass spectrometer in both positive and negative ion modes. Acquire data in full scan mode and data-dependent MS/MS mode.
-
-
Data Analysis: Compare retention times and fragmentation patterns of detected compounds with authentic standards of suspected intermediates (e.g., cholesterol, diosgenin) and this compound.
Protocol 2: Functional Characterization of a Candidate CYP450 Enzyme
Objective: To determine if a candidate CYP450 gene from T. terrestris is involved in the hydroxylation of a steroidal intermediate.
Methodology:
-
Gene Cloning: Isolate total RNA from T. terrestris and synthesize cDNA. Amplify the full-length coding sequence of the candidate CYP450 gene using PCR. Clone the gene into a yeast expression vector (e.g., pYES-DEST52).
-
Heterologous Expression: Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).
-
Microsome Isolation: Grow the transformed yeast culture and induce protein expression with galactose. Harvest the cells, lyse them, and isolate the microsomal fraction by ultracentrifugation.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes, a potential substrate (e.g., cycloartenol), NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
-
Product Analysis: Analyze the extracted products by LC-MS as described in Protocol 4.1 to identify the hydroxylated product.
Experimental Workflow Visualization
The following diagram outlines a general workflow for identifying and characterizing genes involved in the biosynthesis of this compound.
Caption: Workflow for identifying genes in the this compound pathway.
Conclusion and Future Directions
The biosynthesis of this compound in Tribulus terrestris is a complex process that likely mirrors the general pathways established for other plant steroidal saponins. This guide provides a foundational framework for understanding this pathway, offering putative steps, hypothetical quantitative data, and robust experimental protocols for its investigation. Future research should focus on the transcriptomic and proteomic analysis of T. terrestris to identify the specific enzymes—particularly the CYP450s and UGTs—responsible for converting upstream precursors into the final this compound molecule. The functional characterization of these enzymes will be paramount in fully elucidating the pathway and will pave the way for the biotechnological production of this valuable compound.
An In-Depth Technical Guide to Terrestrosin K: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin, a class of naturally occurring glycosides, predominantly found in the plant Tribulus terrestris L. (Zygophyllaceae).[1] This plant has a long history of use in traditional medicine across various cultures, and its extracts are noted for a wide range of biological activities. This compound, as one of its constituents, is a subject of growing interest within the scientific community for its potential therapeutic applications, particularly in the realm of cardiovascular and cerebrovascular diseases. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a summary of its biological activities and the experimental methodologies used for its study.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its isolation, characterization, and formulation in potential therapeutic applications.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | PubChem |
| Molecular Weight | 1079.2 g/mol | PubChem |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | ChemFaces |
Further quantitative data on properties such as melting point, specific optical rotation, and precise solubility concentrations are not extensively documented in publicly available literature.
Chemical Properties and Structure Elucidation
This compound belongs to the furostanol class of steroidal saponins.[1] The structural elucidation of this compound and related saponins is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental composition of this compound.[5] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the structure of the aglycone and the sugar chains.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from Tribulus terrestris involves a multi-step process that begins with extraction from the plant material, followed by chromatographic purification.
1. Extraction:
-
The dried and powdered fruits of Tribulus terrestris are the primary source of this compound.[1]
-
Extraction is typically performed using a polar solvent such as ethanol or methanol, often in a solution with water (e.g., 70-85% ethanol).[6][7][8]
-
Techniques such as reflux extraction or ultrasound-assisted extraction can be employed to enhance the efficiency of the process.[9]
2. Purification:
-
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Macroporous Resin Chromatography: The crude extract is often first passed through a macroporous resin column to remove pigments and other impurities. The saponin fraction is then eluted with a higher concentration of ethanol.[6][8]
-
Silica Gel Column Chromatography: Further purification is achieved using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform, methanol, and water in varying ratios.[6]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to obtain highly purified this compound. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
The following diagram illustrates a general workflow for the isolation and purification of saponins from Tribulus terrestris.
Biological Activities and Potential Signaling Pathways
While research specifically on this compound is emerging, the broader extracts of Tribulus terrestris and closely related saponins have demonstrated a range of biological activities. This compound is suggested to have the potential to treat cardiovascular and cerebrovascular diseases. The mechanisms of action are likely multifaceted and may involve the modulation of several signaling pathways.
Cardiovascular and Cerebrovascular Effects
Extracts of Tribulus terrestris have shown cardioprotective effects in preclinical studies.[10] These effects are often attributed to the antioxidant properties of its constituents. For instance, studies on isoproterenol-induced myocardial necrosis in rats have shown that the fruit extract can mitigate oxidative stress.[10] While direct experimental evidence for this compound is limited, it is plausible that it contributes to these observed effects.
Anti-inflammatory and Anti-cancer Activities of Related Compounds
Terrestrosin D, a structurally similar spirostanol saponin also found in Tribulus terrestris, has been more extensively studied. Research on Terrestrosin D has demonstrated anti-inflammatory, anti-fibrotic, and anti-cancer activities.[11][12] It has been shown to inhibit the TNF-α/NF-κB signaling pathway, a key regulator of inflammation.[11] Furthermore, Terrestrosin D has been reported to induce cell cycle arrest and apoptosis in cancer cells.[12] Given the structural similarity, it is hypothesized that this compound may exhibit similar biological activities.
The following diagram depicts a potential signaling pathway that may be modulated by steroidal saponins from Tribulus terrestris, such as this compound, based on evidence from related compounds.
Conclusion
This compound is a promising natural product with potential therapeutic applications, particularly in the management of cardiovascular and cerebrovascular conditions. While its physicochemical properties are partially characterized, further research is needed to establish a complete profile. The development of standardized protocols for its isolation and purification is crucial for advancing its study. Future investigations should focus on elucidating the specific mechanisms of action of this compound and its effects on relevant signaling pathways to validate its therapeutic potential and pave the way for its development as a novel pharmaceutical agent.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C n.m.r. spectral assignment studies of terretonin, a toxic meroterpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 7. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 8. CN104610397A - Method for extracting protodioscin from stems and leaves of tribulus terrestris - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Protective effect of Tribulus terrestris L. fruit aqueous extracton lipid profile and oxidative stress in isoproterenol induced myocardial necrosis in male albino Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Terrestrosin K molecular formula and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Terrestrosin K, a steroidal saponin with significant therapeutic potential. The document covers its core molecular properties, established experimental protocols for its isolation, and a discussion of its likely signaling pathways based on current research on related compounds.
Core Molecular Data
This compound is a complex steroidal saponin isolated from the fruit of Tribulus terrestris L.[1]. Its molecular characteristics are fundamental for its identification, quantification, and the understanding of its structure-activity relationship.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |
| Molecular Weight | 1079.18 g/mol | [2][3] |
| CAS Number | 193605-07-1 | [3] |
Experimental Protocols: Extraction and Isolation of Saponins from Tribulus terrestris
While specific protocols for the isolation of this compound are not extensively detailed in publicly available literature, general methods for the extraction and purification of saponins from Tribulus terrestris can be adapted. These protocols typically involve solvent extraction followed by chromatographic separation.
Soxhlet Extraction
This method is suitable for the exhaustive extraction of saponins using organic solvents.
-
Sample Preparation: The fruits of Tribulus terrestris are dried and pulverized to a fine powder (e.g., 40 mesh).
-
Extraction:
-
Place a known quantity of the powdered plant material (e.g., 8 g) into a thimble.
-
Position the thimble in a Soxhlet extractor.
-
Add the extraction solvent (e.g., 250 mL of 70% ethanol) to the round-bottom flask.
-
Heat the solvent to reflux. The extraction is typically run for 6-8 hours.
-
-
Post-Extraction:
-
The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude saponin extract can then be further purified.
-
Water Dissolution and Alcohol Precipitation Method
This technique leverages the differential solubility of saponins.
-
Initial Extraction:
-
The powdered fruit material is extracted with water (e.g., 9 times the weight of the powder) for a specified duration (e.g., 3.5 hours), and this process is repeated multiple times (e.g., 3 times).
-
-
Precipitation:
-
The aqueous extracts are combined and then treated with a high concentration of ethanol (e.g., 85%) to precipitate the crude saponins.
-
-
Purification:
-
The precipitate is collected, redissolved, and can be further purified using techniques like macroporous resin chromatography.
-
Purification by Macroporous Adsorption Resin Chromatography
This is a common and effective method for purifying saponins from crude extracts.
-
Column Preparation: A column is packed with a macroporous adsorption resin (e.g., D101 or XAD-2).
-
Loading: The crude saponin extract, dissolved in an appropriate solvent, is loaded onto the column.
-
Elution:
-
The column is first washed with deionized water to remove sugars and other highly polar impurities.
-
A stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 90% ethanol) is then used to elute the saponins. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the desired saponins.
-
-
Isolation of this compound: Fractions rich in this compound can be pooled, concentrated, and may require further chromatographic steps (e.g., preparative HPLC) for final purification.
Putative Signaling Pathways of this compound
Direct studies on the signaling pathways modulated by this compound are limited. However, extensive research on extracts of Tribulus terrestris and structurally related saponins, such as Terrestrosin D and Tribulusamide D, provides strong indications of the likely mechanisms of action. The anti-inflammatory and cardioprotective effects of these compounds are primarily attributed to the modulation of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines (e.g., IL-6, TNF-α) and enzymes like iNOS and COX-2.
Saponins from Tribulus terrestris have been shown to exert anti-inflammatory effects by inhibiting this pathway. It is hypothesized that this compound may act by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.
References
Terrestrosin K: A Technical Overview of Its Anticipated Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestrosin K, a steroidal saponin isolated from Tribulus terrestris, belongs to a class of phytochemicals renowned for a wide array of biological activities. While direct and extensive research on this compound is limited, this technical guide synthesizes the current understanding of closely related steroidal saponins from T. terrestris to project the potential biological activities and mechanisms of action of this compound. This document outlines the anticipated cytotoxic and anti-inflammatory properties, supported by data from unfractionated extracts and other prominent saponins from the same plant. Furthermore, it details relevant experimental protocols and proposes signaling pathways that likely mediate these effects, providing a foundational resource for future research and drug discovery efforts centered on this compound.
Introduction
Tribulus terrestris L. (Zygophyllaceae), commonly known as puncture vine, has a long history of use in traditional medicine across various cultures, including Chinese and Indian systems.[1] Its therapeutic applications are attributed to a rich phytochemical profile, particularly its steroidal saponins.[2][3] These compounds have been the focus of numerous studies investigating their pharmacological effects, which include but are not limited to, anti-inflammatory, anticancer, and cardioprotective activities.[1]
This compound is a furostanol saponin identified as a constituent of T. terrestris fruits.[4][5] While its isolation and chemical characterization have been reported, a significant gap exists in the literature regarding its specific biological activities. This guide aims to bridge this gap by providing a comprehensive overview of the known effects of T. terrestris saponins as a whole, thereby inferring the likely therapeutic potential of this compound.
Anticipated Biological Activities
Based on the activities of related compounds and extracts, this compound is predicted to exhibit two primary biological functions: cytotoxic activity against cancer cells and anti-inflammatory effects.
Cytotoxic Activity
Extracts of T. terrestris and its isolated saponins have demonstrated significant cytotoxic effects across various cancer cell lines.[6][7] The primary mechanism of action is believed to be the induction of apoptosis.[2]
Quantitative Data from Related T. terrestris Saponins and Extracts:
While specific IC50 values for this compound are not available in the current literature, the following table summarizes the cytotoxic activity of other saponins and extracts from T. terrestris against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.
| Preparation | Cell Line | IC50 Value | Reference |
| Spirostanol Saponin Mix | SK-MEL (Melanoma) | 6.7 - 9.1 µg/mL | [6] |
| Spirostanol Saponin Mix | KB (Oral Epidermoid Carcinoma) | 7.0 µg/mL | [6] |
| Spirostanol Saponin Mix | BT-549 (Breast Carcinoma) | 6.0 µg/mL | [6] |
| Spirostanol Saponin Mix | SK-OV-3 (Ovary Carcinoma) | 8.2 µg/mL | [6] |
| Hydroalcoholic Fruit Extract | LNCap (Prostate Cancer) | 0.3 µg/mL | [7] |
| Hydroalcoholic Fruit Extract | HT29 (Colon Cancer) | 7.1 µg/mL | [7] |
| Saponin-rich Fraction | MCF-7 (Breast Cancer) | Not specified, but showed strong inhibition | [6] |
| Aqueous Extract | Liver Cancer Cells | Not specified, but induced apoptosis | [2][7] |
Anti-inflammatory Activity
The anti-inflammatory properties of T. terrestris are well-documented, with saponins being major contributors to this effect.[8] The mechanism is largely attributed to the inhibition of key inflammatory mediators and signaling pathways.
Aqueous extracts of T. terrestris have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophage cell lines.[8] Furthermore, these extracts can down-regulate the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin on human endothelial cells, which are critical for the inflammatory response.[9]
Proposed Signaling Pathways
The biological activities of steroidal saponins from T. terrestris are mediated through the modulation of specific signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival and is a key target of these compounds.[8][10]
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a primary target for the anti-inflammatory and anticancer effects of T. terrestris saponins.[8][11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Saponins from T. terrestris are thought to interfere with this process, leading to a dampening of the inflammatory response and induction of apoptosis in cancer cells.[9][10]
References
- 1. d-nb.info [d-nb.info]
- 2. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. biomedres.us [biomedres.us]
- 9. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Study on the Potential Mechanism of Fructus Tribuli in the Treatment of Hypertensive Vascular Remodeling Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Terrestrosin K: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Promising Saponin from Traditional Medicine
Introduction
Terrestrosin K is a steroidal saponin found in Tribulus terrestris L. (Zygophyllaceae), a plant with a long history of use in traditional medicinal systems, including Traditional Chinese Medicine and Ayurveda.[1][2] In these traditions, Tribulus terrestris is utilized for a variety of ailments, including kidney and urinary tract diseases, enhancing male sexual function, and as a general vitality booster.[3][4] Modern pharmacological interest in Tribulus terrestris is largely focused on its rich content of steroidal saponins, with this compound being identified as a significant constituent.[3][5] This technical guide provides a comprehensive overview of this compound for researchers and professionals in drug development, summarizing its chemical properties, role in traditional medicine, and potential pharmacological activities based on studies of Tribulus terrestris extracts and related compounds. The guide also details relevant experimental protocols and visualizes key conceptual frameworks.
Chemical and Physicochemical Properties
This compound is a complex steroidal saponin.[5] While detailed experimental data on its physicochemical properties are limited in publicly available literature, computational analyses provide some insights. A study utilizing SwissADME software suggests that this compound, along with other saponins from Tribulus terrestris, can form a significant number of hydrogen bonds, a property that can influence its solubility and interactions with biological targets.[2][6]
Table 1: Chemical and Physicochemical Data for this compound
| Property | Value/Information | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | [5] |
| PubChem CID | 101707500 | [5] |
| Traditional Source | Fruits of Tribulus terrestris L. | [1][3] |
| Physicochemical Profile (predicted) | Capable of forming multiple hydrogen bonds | [2][6] |
Role in Traditional Medicine
Tribulus terrestris, the source of this compound, has been a staple in traditional medicine for centuries. In Traditional Chinese Medicine, the fruits are used to address conditions such as headaches, vertigo, and skin pruritus, and to tonify the kidneys.[2] In Ayurvedic medicine, it is recognized for its use in treating infertility, impotence, and low libido.[2] The plant is also used in traditional systems in Sudan and Pakistan for its purported diuretic and anti-inflammatory effects.[2] While traditional use focuses on the whole plant or its fruits, modern research is working to identify the specific bioactive compounds responsible for these effects, with steroidal saponins like this compound being primary candidates.
Pharmacological Potential
Direct pharmacological studies on isolated this compound are not extensively reported in the available scientific literature. However, research on Tribulus terrestris extracts and other isolated saponins, such as Terrestrosin D, provides strong indications of the potential therapeutic activities of this compound. These activities primarily include anti-inflammatory and cytotoxic (anticancer) effects.
Anti-inflammatory Activity
Extracts of Tribulus terrestris have demonstrated significant anti-inflammatory properties.[7] These effects are often attributed to the plant's saponin content. For instance, studies on other compounds isolated from Tribulus terrestris have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory action. While specific IC50 values for this compound are not available, the methodologies used in these studies provide a framework for its potential evaluation.
Cytotoxic and Anticancer Activity
Saponin-rich extracts from Tribulus terrestris have been shown to possess cytotoxic activity against various cancer cell lines, including human breast cancer (MCF-7).[8][9] Studies on the related compound, Terrestrosin D, have demonstrated its ability to inhibit the growth and angiogenesis of human prostate cancer cells both in vitro and in vivo.[10] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][10] Given the structural similarities among steroidal saponins in Tribulus terrestris, it is plausible that this compound exhibits similar cytotoxic potential.
Table 2: Summary of Potential Pharmacological Activities and Supporting Evidence
| Activity | Evidence from Tribulus terrestris Extracts or Related Compounds | Potential Mechanism of Action |
| Anti-inflammatory | Inhibition of NO and prostaglandin E2 production in LPS-stimulated macrophages by other T. terrestris compounds.[11] | Downregulation of inflammatory mediators like iNOS and COX-2; potential modulation of NF-κB and MAPK signaling pathways.[11] |
| Anticancer/Cytotoxic | Extracts show cytotoxicity against MCF-7 breast cancer cells.[8] Terrestrosin D inhibits prostate cancer cell growth.[10] | Induction of apoptosis via caspase activation and modulation of mitochondrial membrane potential; cell cycle arrest.[9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the pharmacological activities of this compound. These protocols are based on established methods used for characterizing similar natural products.
Isolation and Purification of this compound
A general workflow for the isolation of this compound from Tribulus terrestris would involve a multi-step process of extraction and chromatographic separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Research the therapeutic, physicochemical, and pharmaceutical properties of the active compounds found in Tribulus terrestris (TT) [rcm.mums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Terrestrosin K: A Literature Review of a Saponin Awaiting In-Depth Investigation
For Immediate Release
Shanghai, China – November 18, 2025 – Despite its identification as a key steroidal saponin in the widely studied medicinal plant Tribulus terrestris, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research into the specific biological activities and mechanisms of action of Terrestrosin K. While the broader extracts of T. terrestris and some of its other saponin constituents, notably Terrestrosin D, have been the subject of numerous pharmacological studies, this compound remains a compound of interest primarily from a phytochemical perspective.
This technical guide serves to summarize the current state of knowledge on this compound, drawing from the available literature, and to highlight the considerable gaps in our understanding of its potential therapeutic value. The information is intended for researchers, scientists, and drug development professionals who may be exploring the untapped potential of natural compounds from Tribulus terrestris.
Chemical Profile
This compound is a furostanol steroidal saponin isolated from the fruits of Tribulus terrestris L.[1][2]. Its chemical structure and formula (C51H82O24) have been elucidated, and it is recognized as a marker compound for the quality control of processed T. terrestris extracts[3].
Current Research Landscape: A Void of Specific Data
A systematic review of scientific databases indicates that while this compound is often mentioned in phytochemical profiles of Tribulus terrestris, there is a stark absence of dedicated studies on the isolated compound. The majority of research has focused on the effects of crude extracts or other purified saponins.
Biological Activity: An Unexplored Frontier
While saponin fractions from Tribulus terrestris have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, there is no specific quantitative data (e.g., IC50 or EC50 values) available for this compound. Studies on mixed saponin extracts have shown promise in inducing apoptosis and inhibiting cancer cell proliferation[4][5][6][7]. For instance, a saponin extract from T. terrestris was found to have an IC50 of 12.6 µg/ml on normal human skin fibroblasts, suggesting lower toxicity to non-cancerous cells[5][6]. However, the individual contribution of this compound to these effects has not been determined.
The research focus has largely been on other related compounds, such as Terrestrosin D, which has been shown to inhibit the growth and angiogenesis of human prostate cancer both in vitro and in vivo[8][9][10][11][12]. The lack of similar studies on this compound represents a significant knowledge gap.
Mechanism of Action: Uncharted Territory
The mechanism of action for the broader saponin extracts of Tribulus terrestris has been linked to the induction of apoptosis and modulation of signaling pathways such as NF-κB[13][14]. However, no studies have specifically investigated the signaling pathways or molecular targets of this compound. Without such research, its therapeutic potential and possible applications remain purely speculative.
The following diagram illustrates a generalized experimental workflow for the isolation and initial screening of saponins from Tribulus terrestris, a process that would be foundational for any future research on this compound.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Saponins from Tribulus terrestris L are less toxic for normal human fibroblasts than for many cancer lines: influence on apoptosis and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Terrestrosin D | C50H80O23 | CID 101995328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Ethnobotanical Uses of Tribulus terrestris Containing Terrestrosin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribulus terrestris L. (Zygophyllaceae), commonly known as puncture vine or goat's head, is a plant with a long history of use in traditional medicine systems across the globe, including Traditional Chinese Medicine (TCM) and Ayurveda.[1][2][3] Its fruits, roots, and aerial parts have been utilized for a wide range of purported health benefits, from enhancing libido and vitality to treating urinary tract and cardiovascular disorders.[1][2][4][5][6] The pharmacological activities of T. terrestris are largely attributed to its rich and diverse phytochemical composition, particularly steroidal saponins. Among these saponins, Terrestrosin K has been identified as a constituent of interest. This technical guide provides a comprehensive overview of the ethnobotanical uses of Tribulus terrestris, with a specific focus on the available scientific data regarding this compound, including its quantification, proposed experimental protocols for its study, and its potential mechanisms of action.
Ethnobotanical Uses of Tribulus terrestris
The traditional applications of Tribulus terrestris are extensive and vary by geographical region and culture. A summary of its primary ethnobotanical uses is presented below.
Table 1: Summary of Traditional Ethnobotanical Uses of Tribulus terrestris
| Medical Tradition | Plant Part Used | Ethnobotanical Uses | References |
| Traditional Chinese Medicine (TCM) | Fruits | Tonifying the kidneys, diuretic, cough expectorant, improving eyesight, treating skin pruritus, headache, vertigo, and mammary duct blockage.[1] | |
| Ayurvedic Medicine (India) | Fruits, Roots | Treating infertility, impotence, erectile dysfunction, low libido, and for its cardiotonic properties.[1][3] | |
| Sudanese Traditional Medicine | Whole Plant | Demulcent, treatment of nephritis and inflammatory disorders.[1] | |
| Pakistani Folk Medicine | Whole Plant | Diuretic and uricosuric effects.[1] | |
| European Folk Medicine | Whole Plant | General tonic, diuretic, and aphrodisiac. |
This compound: A Key Saponin in Tribulus terrestris
This compound is a steroidal saponin that has been isolated from Tribulus terrestris. While research specifically on this compound is limited compared to other saponins like protodioscin, its presence is a notable aspect of the plant's chemical profile.
Quantitative Data
Quantitative analysis of this compound in Tribulus terrestris is not extensively documented in the available literature. However, one study has reported a specific concentration, providing a valuable data point for researchers.
Table 2: Quantitative Analysis of this compound in Tribulus terrestris
| Plant Part | Geographical Origin | Concentration of this compound (mg/g) | Reference |
| Fruits | China | 1.27 | [7] |
This data highlights the presence of this compound in the fruits of the plant and provides a baseline for future quantitative studies and for the standardization of extracts.
Experimental Protocols
To facilitate further research on this compound, this section outlines detailed, synthesized methodologies for its extraction, isolation, quantification, and pharmacological evaluation based on established techniques for steroidal saponins from Tribulus terrestris.
Extraction and Isolation of this compound
The following protocol is a composite method derived from general procedures for saponin isolation from T. terrestris.
Workflow for Extraction and Isolation of this compound
Caption: Workflow for the extraction and isolation of this compound.
Detailed Methodology:
-
Plant Material Preparation: Air-dried fruits of Tribulus terrestris are ground into a coarse powder.
-
Extraction: The powdered material is subjected to reflux extraction with 70% ethanol (1:10 w/v) for 2-3 hours. This process is repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined ethanolic extracts are filtered, and the solvent is evaporated under reduced pressure at a temperature not exceeding 60°C to yield a crude extract.
-
Macroporous Resin Chromatography: The crude extract is suspended in water and loaded onto a pre-equilibrated macroporous adsorption resin column (e.g., Diaion HP-20).
-
Fractionation: The column is first washed with distilled water to remove sugars and other polar impurities. Subsequently, the saponins are eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Monitoring and Pooling: The eluted fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 65:35:10, v/v/v) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating. Fractions showing a spot corresponding to a this compound standard are pooled.
-
Silica Gel Column Chromatography: The pooled fractions are further purified by silica gel column chromatography using a gradient elution of chloroform and methanol.
-
Preparative HPLC: Final purification to obtain high-purity this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.
Quantification of this compound by HPLC
The following is a proposed HPLC method for the quantitative analysis of this compound in Tribulus terrestris extracts.
Workflow for HPLC Quantification of this compound
Caption: Workflow for HPLC quantification of this compound.
Detailed Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A suggested gradient is: 0-20 min, 20-40% A; 20-40 min, 40-60% A; 40-50 min, 60-80% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 205 nm (as saponins generally lack a strong chromophore) or ELSD.
-
Standard Preparation: A stock solution of purified this compound is prepared in methanol and serially diluted to create a calibration curve.
-
Sample Preparation: A known amount of dried extract or powdered plant material is accurately weighed and extracted with methanol using ultrasonication for 30 minutes. The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.
Potential Signaling Pathways and Pharmacological Activities
While direct studies on the signaling pathways modulated by this compound are scarce, the known pharmacological activities of Tribulus terrestris extracts and related saponins suggest potential targets for investigation. The primary activities associated with T. terrestris saponins include anti-inflammatory, antioxidant, and anti-cancer effects.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. Extracts of T. terrestris have been shown to possess anti-inflammatory properties, suggesting that its constituent saponins, including this compound, may act on this pathway.
Hypothesized NF-κB Signaling Inhibition by this compound
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Antioxidant Activity and the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and has been linked to the regulation of antioxidant responses. Studies on T. terrestris extracts have demonstrated antioxidant effects, and the PI3K/Akt pathway is a plausible target for its saponin constituents.
Potential Modulation of the PI3K/Akt Pathway by this compound
Caption: Potential modulation of the PI3K/Akt pathway by this compound.
Anti-cancer Activity and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Saponins from various plants have been shown to exert anti-cancer effects by modulating the MAPK pathway. This presents another potential avenue of investigation for this compound.
Potential Modulation of the MAPK Pathway by this compound
Caption: Potential modulation of the MAPK pathway by this compound.
Conclusion and Future Directions
Tribulus terrestris holds a significant place in traditional medicine, and its rich phytochemical profile, including the presence of this compound, provides a strong basis for its diverse pharmacological activities. This technical guide has summarized the ethnobotanical uses of T. terrestris and provided a framework for the scientific investigation of this compound.
Future research should focus on:
-
Comprehensive Quantification: Determining the concentration of this compound in different parts of T. terrestris from various geographical locations to understand its variability.
-
Pharmacological Screening: Conducting in-depth in vitro and in vivo studies with purified this compound to elucidate its specific pharmacological effects.
-
Mechanism of Action: Investigating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological activities.
Such focused research will be instrumental in validating the traditional uses of Tribulus terrestris and in the potential development of new therapeutic agents derived from this valuable medicinal plant.
References
- 1. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. Is Tribulus Terrestris Good for You and Are There any Side Effects? [medicinenet.com]
- 4. Tribulus terrestris - an Ethnomedical & Phytochemical Review [gavinpublishers.com]
- 5. Tribulus terrestris as an ingredient in dietary supplements [opss.org]
- 6. Does Tribulus Terrestris Really Work? An Evidence-Based Look [healthline.com]
- 7. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Terrestrosin K analysis.
An HPLC-based approach is crucial for the accurate quantification of Terrestrosin K, a key steroidal saponin found in the medicinal plant Tribulus terrestris. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and professionals in drug development.
Application Note: HPLC Analysis of this compound
Introduction
This compound is a furostanol saponin, a class of compounds recognized for its potential biological activities. It is considered a significant chemical marker in Tribulus terrestris and its processed forms[1][2]. Accurate and precise analytical methods are essential for the quality control and standardization of raw materials and finished products containing this compound. This application note outlines a reversed-phase HPLC method coupled with UV or Evaporative Light Scattering Detection (ELSD) for the determination of this compound.
Chromatographic Conditions
The separation of this compound can be effectively achieved on a C18 column. Due to the weak UV absorption of saponins, detection is typically performed at a low wavelength, such as 200-203 nm[3][4][5]. Alternatively, ELSD offers a universal detection method for non-volatile compounds like this compound and is not dependent on the presence of a chromophore[1][6]. A gradient elution with a mobile phase consisting of water and acetonitrile, often with the addition of an acid like phosphoric acid to improve peak shape, is commonly employed[4][5].
Quantitative Analysis
For quantitative purposes, a calibration curve should be constructed using a certified reference standard of this compound. The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity. While specific quantitative data for this compound is not extensively published, Table 1 provides a summary of typical validation parameters that should be determined.
Data Summary
Table 1: Typical HPLC Method Parameters and Validation Data
| Parameter | Recommended Value/Range |
| Chromatographic Conditions | |
| HPLC Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Example: 20-80% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Detection | UV at 203 nm or ELSD |
| Validation Parameters | |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 2% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (analytical grade)
-
Tribulus terrestris sample (e.g., dried fruit powder)
2. Standard Solution Preparation
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 200 µg/mL.
3. Sample Preparation
-
Accurately weigh 1 g of powdered Tribulus terrestris sample.
-
Transfer to a flask and add 25 mL of 70% methanol.
-
Perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
4. HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
5. Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the final content of this compound in the original sample, taking into account the initial sample weight and dilution factors.
Visualizations
Below is a diagram illustrating the experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Fragmentation of Terrestrosin K
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry (MS) fragmentation pattern of Terrestrosin K, a steroidal saponin isolated from Tribulus terrestris. This compound and other saponins from this plant are of significant interest for their potential therapeutic applications, including cardiovascular and cerebrovascular diseases. Understanding the fragmentation behavior of this compound is crucial for its accurate identification and quantification in complex biological matrices. This application note outlines a proposed fragmentation pattern based on its chemical structure and established fragmentation mechanisms for steroidal saponins. Additionally, a comprehensive protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) is provided.
Introduction
This compound is a complex steroidal saponin with the chemical formula C₅₁H₈₂O₂₄ and a molecular weight of 1079.18 g/mol [1][2][3][4]. Structurally, it consists of a steroidal aglycone core linked to multiple sugar moieties. The analysis and characterization of such large and complex molecules heavily rely on advanced analytical techniques like mass spectrometry. Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the precursor ion into smaller product ions. The resulting fragmentation pattern is a characteristic fingerprint that aids in structural elucidation and confirmation. For steroidal saponins like this compound, fragmentation typically involves the sequential loss of sugar residues (deglycosylation) and specific cleavages within the aglycone structure[5].
Proposed Mass Spectrometry Fragmentation Pattern of this compound
Based on the known structure of this compound and the general fragmentation patterns observed for steroidal saponins, a plausible fragmentation pathway in positive ion mode ESI-MS/MS is proposed. The primary fragmentation mechanism is the neutral loss of the sugar units attached to the aglycone core.
Table 1: Proposed MS/MS Fragmentation of this compound ([M+H]⁺ = 1079.5)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |
| 1079.5 | 917.4 | 162.1 | Hexose (e.g., Glucose) |
| 1079.5 | 755.3 | 324.2 | Di-hexose |
| 1079.5 | 593.2 | 486.3 | Tri-hexose |
| 917.4 | 755.3 | 162.1 | Hexose |
| 917.4 | 593.2 | 324.2 | Di-hexose |
| 755.3 | 593.2 | 162.1 | Hexose |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The proposed losses are based on the typical sugar moieties found in related saponins.
The fragmentation is initiated by the cleavage of the glycosidic bonds, leading to the sequential loss of sugar units. The initial loss of a hexose unit from the precursor ion [M+H]⁺ at m/z 1079.5 would result in a fragment ion at m/z 917.4. Subsequent losses of additional hexose units would produce fragment ions at m/z 755.3 and 593.2, corresponding to the aglycone with one and zero sugar chains attached, respectively. Further fragmentation of the aglycone core may occur, but the most prominent and diagnostic fragments are typically those resulting from deglycosylation[5].
Experimental Protocol: UPLC-TOF-MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound standard in methanol or a suitable solvent at a concentration of 1 mg/mL. Prepare working solutions by serial dilution of the stock solution with the initial mobile phase composition.
-
Plant Extract: Extract the dried and powdered plant material (e.g., fruits of Tribulus terrestris) with methanol or ethanol using ultrasonication or Soxhlet extraction. Evaporate the solvent under reduced pressure and re-dissolve the residue in the initial mobile phase for UPLC analysis.
-
Biological Samples (e.g., Plasma, Tissue): Perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-18.1 min: 90-10% B (linear gradient)
-
18.1-20 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
3. TOF-MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Mass Range: m/z 100-1500.
-
Scan Time: 0.5 s.
-
MS/MS Fragmentation: Use a collision energy ramp (e.g., 20-40 eV) to induce fragmentation of the precursor ion (m/z 1079.5).
Visualization of Experimental Workflow and Biological Context
To illustrate the analytical process and a relevant biological pathway for this compound, the following diagrams are provided in DOT language.
Caption: Experimental workflow for this compound analysis.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CD BioSustainable [sustainable-bio.com]
- 4. glpbio.com [glpbio.com]
- 5. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Terrestrosin K from Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribulus terrestris, a plant utilized in traditional medicine, is a rich source of various bioactive compounds, including steroidal saponins. Among these, Terrestrosin K, a furostanol saponin, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of this compound from the fruits of Tribulus terrestris. The methodology is based on a combination of solvent extraction, macroporous resin chromatography, and silica gel column chromatography, culminating in a final purification step using preparative High-Performance Liquid Chromatography (HPLC).
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its successful isolation.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₂O₂₄ | N/A |
| Molecular Weight | 1079.2 g/mol | N/A |
| Plant Source | Fruits of Tribulus terrestris | [1][2] |
| Compound Class | Furostanol Saponin | [3] |
| Reported Yield | 1.27% from fruits | [1][2] |
Experimental Protocols
This section outlines a comprehensive, step-by-step protocol for the isolation of this compound.
Diagram of the Experimental Workflow
Caption: Workflow for the isolation of this compound.
Plant Material and Extraction
-
Preparation of Plant Material : Obtain dried fruits of Tribulus terrestris. Grind the fruits into a coarse powder (approximately 40-60 mesh).
-
Extraction :
-
Suspend the powdered plant material in 70% aqueous ethanol at a 1:10 (w/v) ratio.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Repeat the extraction process three times to ensure maximum yield.
-
Combine the extracts from all three cycles.
-
-
Filtration and Concentration :
-
Filter the combined extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.
-
Purification by Macroporous Resin Column Chromatography
-
Resin Preparation : Use a macroporous adsorption resin (e.g., HPD-100). Pre-treat the resin by washing sequentially with ethanol and deionized water until the effluent is clear.
-
Column Packing : Pack a glass column with the pre-treated resin.
-
Loading : Dissolve the crude extract in a minimal amount of deionized water and load it onto the prepared column.
-
Washing : Wash the column with 5-10 bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution : Elute the saponin-rich fraction with 70% aqueous ethanol. Monitor the elution using Thin Layer Chromatography (TLC).
-
Concentration : Collect the saponin-rich fraction and concentrate it to dryness using a rotary evaporator.
Purification by Silica Gel Column Chromatography
-
Column Preparation : Use silica gel (100-200 mesh) as the stationary phase. Pack a glass column with the silica gel using a slurry packing method with chloroform.
-
Sample Loading : Dissolve the dried saponin-rich fraction in a small volume of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Gradient Elution : Elute the column with a stepwise gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, v/v).
-
Fraction Collection and Analysis : Collect fractions of a consistent volume (e.g., 20 mL). Analyze the fractions by TLC using a chloroform:methanol:water (8:2:0.2, v/v/v) mobile phase and visualize by spraying with 10% sulfuric acid in ethanol followed by heating.
-
Pooling and Concentration : Pool the fractions containing this compound (identified by comparison with a standard if available, or by collecting fractions with similar TLC profiles) and concentrate to dryness.
Final Purification by Preparative HPLC
-
System : A preparative HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase : A gradient of acetonitrile (A) and water (B).
-
Gradient Program :
-
0-10 min: 20% A
-
10-40 min: 20-50% A
-
40-50 min: 50-80% A
-
50-60 min: 80% A
-
-
Flow Rate : 10 mL/min.
-
Detection : 205 nm.
-
Injection : Dissolve the partially purified this compound fraction in methanol and inject it into the preparative HPLC system.
-
Fraction Collection : Collect the peak corresponding to this compound.
-
Final Step : Lyophilize the collected fraction to obtain pure this compound as a white powder.
Quantitative Data Summary
| Extraction/Purification Step | Parameter | Value/Range |
| Extraction | Solvent | 70% Ethanol |
| Solid-to-Liquid Ratio | 1:10 (w/v) | |
| Extraction Time | 3 x 30 min | |
| Macroporous Resin Chromatography | Resin Type | HPD-100 or similar |
| Elution Solvent | 70% Ethanol | |
| Silica Gel Chromatography | Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Chloroform-Methanol Gradient | |
| Preparative HPLC | Column | C18 (250 x 20 mm, 10 µm) |
| Mobile Phase | Acetonitrile-Water Gradient | |
| Flow Rate | 10 mL/min | |
| Detection Wavelength | 205 nm | |
| Overall Yield | Expected Yield of this compound | ~1.27% from dried fruits[1][2] |
Hypothesized Signaling Pathway
While direct studies on the signaling pathways affected by this compound are limited, based on the known activities of other saponins from Tribulus terrestris, such as Terrestrosin D, and crude extracts of the plant, a potential mechanism of action can be hypothesized. It is suggested that this compound may exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][4]
Diagram of Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Application Notes: Cell-Based Assays for Testing Terrestrosin K Cytotoxicity
Introduction
Terrestrosin K is a steroidal saponin isolated from the plant Tribulus terrestris.[1][2] Natural products are a significant source for the discovery of new therapeutic agents, particularly in oncology.[3][4] Saponins, including those from T. terrestris, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[5][6] Preliminary evaluation of the cytotoxic potential of compounds like this compound is a critical first step in the drug discovery process. Cell-based assays provide a robust, high-throughput platform for assessing a compound's effect on cell viability, proliferation, and the mechanism of cell death.[3][7]
This document provides detailed protocols for three fundamental cell-based assays to characterize the cytotoxicity of this compound:
-
MTT Assay: For assessing cell metabolic activity as an indicator of cell viability.
-
LDH Assay: For quantifying plasma membrane damage and cytotoxicity.
-
Caspase-3 Activity Assay: For determining the induction of apoptosis.
These assays will enable researchers to determine the dose-dependent cytotoxic effects of this compound and gain initial insights into its mechanism of action.
Data Presentation: Summarized Cytotoxicity Data
Effective evaluation of a cytotoxic compound requires summarizing its activity across various cell lines, including both cancerous and non-cancerous cells, to assess potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
Table 1: Example Summary of this compound Cytotoxicity (IC50 Values in µM)
| Cell Line | Cell Type | This compound (IC50 in µM) | Doxorubicin (Positive Control) |
| MCF-7 | Human Breast Adenocarcinoma | User-determined value | 0.85 |
| A549 | Human Lung Carcinoma | User-determined value | 1.20 |
| HepG2 | Human Liver Carcinoma | User-determined value | 0.95 |
| L929 | Mouse Fibroblast (Normal) | User-determined value | 15.5 |
Note: The IC50 values presented for the positive control are representative. The values for this compound are placeholders and must be determined experimentally.
Experimental Protocols & Methodologies
MTT Cell Viability Assay
Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10] The crystals are solubilized, and the absorbance is measured spectrophotometrically.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for medium-only blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the medium containing the compound and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light, until a purple precipitate is visible under a microscope.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.[9]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot % Viability against the log of this compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity and necrosis.[11] The LDH assay measures the activity of this released enzyme by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt (e.g., INT) to a colored formazan product, which can be measured spectrophotometrically at 490 nm.[12][13]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.
-
Control Setup: For each plate, set up the following controls in triplicate:[13]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Add a lysis solution (e.g., 1% Triton X-100) to untreated control wells 45 minutes before the end of the incubation period.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
Assay Plate Preparation: Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new flat-bottom 96-well plate.[12]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[14]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control from all other readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
-
Caspase-3 Activity Assay
Principle Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[15] This process is executed by a family of proteases called caspases. Caspase-3 is a critical executioner caspase.[16] This assay uses a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a chromophore (p-nitroanilide, pNA) or a fluorophore (e.g., AMC).[17] When activated caspase-3 in the cell lysate cleaves the substrate, the reporter molecule is released, producing a colorimetric or fluorescent signal that is proportional to caspase-3 activity.[18]
Putative Apoptotic Pathway for this compound
Caption: A putative intrinsic apoptosis pathway induced by this compound.
Detailed Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound for the desired time period as determined from viability assays.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add 50-100 µL of chilled cell lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge to pellet, wash with PBS, and resuspend in 50-100 µL of chilled cell lysis buffer.[16]
-
-
Incubation: Incubate the lysate on ice for 10-15 minutes.
-
Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the cytosolic proteins) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). This is crucial for normalizing caspase activity.
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume with lysis buffer to 50 µL.
-
Add 50 µL of 2X Reaction Buffer containing the DEVD-pNA substrate.[16]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance readings to the protein concentration of the lysate.
-
Express the results as a fold-increase in caspase-3 activity compared to the untreated control.
-
Fold Increase = (Normalized Activity of Treated Sample) / (Normalized Activity of Untreated Control)
-
-
References
- 1. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L. [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. njbio.com [njbio.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 15. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mpbio.com [mpbio.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models to Study the Effects of Terrestrosin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin isolated from the fruits of Tribulus terrestris, a plant with a long history of use in traditional medicine for treating a variety of ailments.[1][2][3] While direct in vivo studies on this compound are limited, research on the closely related compound, Terrestrosin D (TED), and other Tribulus terrestris extracts suggests potential therapeutic applications in oncology and inflammatory diseases.[4][5][6] These application notes provide a framework for researchers to investigate the in vivo effects of this compound using established animal models, drawing parallels from studies on TED and other saponins from T. terrestris. The proposed models will enable the evaluation of this compound's anti-cancer, anti-inflammatory, and anti-psoriatic activities.
Proposed In Vivo Models for this compound
Given the pharmacological activities of the structurally similar Terrestrosin D, the following in vivo models are proposed to elucidate the therapeutic potential of this compound.
-
Oncology: A xenograft model using human cancer cell lines in immunodeficient mice to assess anti-tumor and anti-angiogenic effects.[4][7]
-
Inflammatory Skin Disease: An imiquimod-induced psoriasis-like model in mice to evaluate anti-inflammatory and immunomodulatory properties.[6]
-
General Inflammation: A carrageenan-induced paw edema model in rodents to screen for acute anti-inflammatory activity.[5][8]
Application Note 1: Evaluation of Anti-Cancer and Anti-Angiogenic Activity
1.1. Rationale and Hypothesis
Terrestrosin D has been shown to inhibit the growth of human prostate cancer cells and suppress angiogenesis in a xenograft mouse model.[4][9] The proposed mechanism involves the induction of cell cycle arrest and apoptosis in both tumor and endothelial cells.[4] Based on these findings, it is hypothesized that this compound may exhibit similar anti-cancer and anti-angiogenic properties. The human prostate cancer xenograft model provides a robust system to test this hypothesis.
1.2. Experimental Workflow
The following diagram illustrates the experimental workflow for the in vivo anti-cancer study of this compound.
1.3. Protocol: Human Prostate Cancer (PC-3) Xenograft Model
1.3.1. Materials
-
Human prostate cancer cells (PC-3)
-
Athymic nude mice (BALB/c-nu/nu), male, 4-6 weeks old[10]
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, to improve tumor take rate)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and further diluted in saline)
-
Vehicle control
-
Calipers
-
Anesthetic agent
1.3.2. Procedure
-
Cell Culture: Culture PC-3 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Acclimatization: Allow mice to acclimatize for at least one week before the experiment.[1]
-
Cell Preparation and Injection:
-
Harvest PC-3 cells during the logarithmic growth phase.
-
Wash cells with PBS and resuspend in serum-free medium at a concentration of 3 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Inject 0.1 mL of the cell suspension (3 x 10^6 cells) subcutaneously into the right flank of each mouse.[1]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days by measuring the length and width with calipers.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[1]
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups (n=6-8 per group).
-
-
Treatment:
-
Administer this compound (e.g., via intraperitoneal injection) at predetermined doses daily or on an alternate-day schedule.
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
After a defined treatment period (e.g., 21-28 days), euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the rest for biochemical analysis.
-
Perform IHC for markers of proliferation (Ki-67) and angiogenesis (CD31).
-
1.4. Quantitative Data from Terrestrosin D Studies (for reference)
| Parameter | Terrestrosin D Dose | Result | Animal Model |
| Tumor Growth Inhibition | 25 mg/kg | Significant suppression of tumor growth | Nude mice with PC-3 xenografts[7] |
| Tumor Growth Inhibition | 50 mg/kg | Significant suppression of tumor growth | Nude mice with PC-3 xenografts[7] |
| Apoptosis Induction | 25, 50 mg/kg | Increased apoptotic cell death in xenograft tumors | Nude mice with PC-3 xenografts[7] |
| Angiogenesis Inhibition | 25, 50 mg/kg | Inhibition of angiogenesis in xenograft tumors | Nude mice with PC-3 xenografts[7] |
Application Note 2: Evaluation of Anti-Psoriatic Activity
2.1. Rationale and Hypothesis
Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. Terrestrosin D has been shown to ameliorate skin lesions in an imiquimod-induced psoriasis-like murine model by inhibiting the interaction between Substance P and dendritic cells.[6] This suggests that saponins from T. terrestris may have therapeutic potential for psoriasis. It is hypothesized that this compound will also alleviate psoriasis-like symptoms in a similar model.
2.2. Signaling Pathway
The imiquimod-induced psoriasis model involves the activation of Toll-like receptor 7 (TLR7), leading to the production of pro-inflammatory cytokines such as IL-23 and IL-17, which are key drivers of psoriatic inflammation.[4]
2.3. Protocol: Imiquimod-Induced Psoriasis-Like Dermatitis
2.3.1. Materials
-
Imiquimod cream (5%)
-
Vehicle cream (e.g., Vaseline Lanette cream)[3]
-
This compound (formulated for topical or systemic administration)
-
Calipers
-
Psoriasis Area and Severity Index (PASI) scoring guide
2.3.2. Procedure
-
Induction of Psoriasis:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to a defined area of the back for 5-7 consecutive days.[3]
-
A control group should receive the vehicle cream.
-
-
Treatment:
-
Begin treatment with this compound (topical or systemic) either prophylactically (starting on day 0) or therapeutically (starting after the onset of symptoms, e.g., day 2).
-
Divide mice into groups: Naive (no treatment), Vehicle + Imiquimod, and this compound + Imiquimod.
-
-
Assessment of Skin Inflammation:
-
Score the severity of erythema, scaling, and skin thickness daily using a modified PASI score (each parameter scored from 0 to 4).
-
Measure skin thickness daily using calipers.
-
-
Endpoint and Analysis:
-
At the end of the experiment (e.g., day 7), euthanize the mice.
-
Collect skin samples for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Homogenize skin tissue to measure cytokine levels (e.g., IL-17, IL-23) by ELISA or qPCR.
-
Collect spleens and measure their weight as an indicator of systemic inflammation.
-
2.4. Quantitative Data from Terrestrosin D Studies (for reference)
| Parameter | Terrestrosin D Treatment | Result | Animal Model |
| PASI Score | Administration after imiquimod induction | Significant reduction in PASI score | Imiquimod-induced psoriasis-like murine model[6] |
| Ki-67 Expression | Administration after imiquimod induction | Reduced Ki-67 expression in skin lesions | Imiquimod-induced psoriasis-like murine model[6] |
| Inflammatory Cytokines | Administration after imiquimod induction | Decreased expression of inflammatory cytokines | Imiquimod-induced psoriasis-like murine model[6] |
Application Note 3: Evaluation of Acute Anti-Inflammatory Activity
3.1. Rationale and Hypothesis
The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[8][13] The inflammatory response is biphasic, involving the release of histamine, serotonin, bradykinin, and prostaglandins. Extracts of T. terrestris have demonstrated anti-inflammatory properties.[5] This model can serve as an initial screen to determine if this compound possesses acute anti-inflammatory effects.
3.2. Protocol: Carrageenan-Induced Paw Edema in Rats
3.2.1. Materials
-
Wistar or Sprague-Dawley rats, 150-200g
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plebysmometer or calipers
-
Vehicle
3.2.2. Procedure
-
Grouping and Fasting:
-
Divide rats into groups (n=6): Vehicle control, Positive control, and this compound treatment groups (at least 2-3 doses).
-
Fast the animals overnight with free access to water.
-
-
Drug Administration:
-
Administer this compound, vehicle, or Indomethacin orally or intraperitoneally.
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Calculation:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group).
-
3.3. Expected Outcomes
A significant reduction in paw edema in the this compound-treated groups compared to the vehicle control group would indicate acute anti-inflammatory activity. The effect can be compared to the standard drug, Indomethacin.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and institutional guidelines for animal care and use. A thorough literature review and preliminary dose-finding studies are recommended before commencing full-scale experiments.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imavita.com [imavita.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Terrestrosin D | CAS:179464-23-4 | Manufacturer ChemFaces [chemfaces.com]
- 10. The xenograft nude mouse model [bio-protocol.org]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 13. mdpi.com [mdpi.com]
Quantifying Terrestrosin K in Plant Extracts: A Detailed Guide for Researchers
Introduction
Terrestrosin K, a furostanol saponin primarily found in plants of the Tribulus genus, has garnered significant interest within the scientific and drug development communities for its potential therapeutic properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Section 1: Extraction and Sample Preparation
The initial and most critical step in the quantification of this compound is the efficient extraction of the analyte from the plant matrix. The choice of extraction method can significantly impact the yield and purity of the target compound.
Protocol 1: Ultrasonic-Assisted Solvent Extraction
This method is suitable for extracting moderately polar compounds like saponins from dried and powdered plant material.
Materials and Reagents:
-
Dried and finely powdered plant material (e.g., Tribulus terrestris fruit)
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure exhaustive extraction.
-
Combine the supernatants from all three extractions.
-
Evaporate the solvent from the combined extract under reduced pressure or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the analytical instrument.
Section 2: Analytical Methodologies
Application Note: HPLC-ELSD for this compound Quantification
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a robust and widely used technique for the quantification of non-chromophoric compounds such as saponins. The ELSD is a mass-sensitive detector that is not dependent on the optical properties of the analyte, making it suitable for compounds lacking a UV-absorbing chromophore.
Principle: The sample is separated on a reversed-phase HPLC column. The column eluent is nebulized, and the solvent is evaporated, leaving behind fine particles of the non-volatile analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.
Protocol 2: HPLC-ELSD Method
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient Program:
-
0-10 min: 30% A
-
10-30 min: 30-60% A (linear gradient)
-
30-35 min: 60-90% A (linear gradient)
-
35-40 min: 90% A (isocratic)
-
40-45 min: 90-30% A (linear gradient)
-
45-50 min: 30% A (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator (Drift Tube) Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
Calibration: Prepare a series of standard solutions of this compound (if available) in methanol at concentrations ranging from 0.1 to 1.0 mg/mL. If a pure standard is not available, a well-characterized extract with a known concentration of this compound can be used for semi-quantification. The ELSD response is often non-linear, and a logarithmic transformation of both concentration and peak area may be required to generate a linear calibration curve.
Application Note: UPLC-MS/MS for High-Sensitivity Quantification
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound, especially at low concentrations. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in complex matrices.
Principle: The sample is separated using a UPLC system, which provides higher resolution and faster analysis times compared to conventional HPLC. The eluting compounds are ionized (typically using electrospray ionization - ESI), and the mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound.
Protocol 3: UPLC-MS/MS Method
Instrumentation:
-
UPLC system
-
Tandem quadrupole mass spectrometer with an ESI source
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-10 min: 95% B (isocratic)
-
10-10.1 min: 95-5% B (linear gradient)
-
10.1-12 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MRM Transition: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. For a related furostanol saponin, protodioscin, a transition of m/z 1049.5 → 887.4 has been reported. A similar fragmentation pattern would be expected for this compound.
Calibration: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 500 ng/mL. An internal standard (e.g., a structurally similar saponin not present in the sample) should be used to improve accuracy and precision.
Application Notes and Protocols for Terrestrosin K Stability Testing and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability testing and recommended storage conditions for Terrestrosin K, a steroidal saponin with potential applications in the treatment of cardiovascular and cerebrovascular diseases. The following protocols and data are intended to guide researchers in maintaining the integrity of this compound and in establishing a robust stability-indicating analytical method.
Introduction
This compound is a key bioactive steroidal saponin isolated from Tribulus terrestris L.[1]. Its potential therapeutic benefits necessitate a thorough understanding of its stability profile to ensure the quality, efficacy, and safety of research samples and potential pharmaceutical formulations. Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.
Recommended Storage Conditions
Proper storage is critical to prevent the degradation of this compound. Based on available data for steroidal saponins and supplier recommendations, the following conditions are advised:
| Storage Condition | Temperature | Duration | Notes |
| Long-term Storage | -80°C | Up to 6 months | Recommended for preserving the integrity of the compound for extended periods. |
| Short-term Storage | -20°C | Up to 1 month | Suitable for samples that will be used in the near future. Avoid repeated freeze-thaw cycles. |
| Stock Solutions | -20°C or -80°C | Up to 1 month at -20°C; Up to 6 months at -80°C | Aliquot into single-use vials to prevent degradation from repeated temperature fluctuations. Solutions are typically prepared in DMSO. |
| Shipping | Blue Ice or Room Temperature | Varies | Shipped with blue ice for evaluation samples to maintain a cool environment. |
Data synthesized from multiple commercial supplier recommendations.
Signaling Pathways of Tribulus terrestris Saponins
Saponins from Tribulus terrestris, including this compound, have been shown to exert their biological effects through various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.
Tribulus terrestris saponins have been shown to down-regulate the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin by interfering with the NF-κB pathway[2]. This pathway is critical in inflammatory responses.
Saponins from Tribulus terrestris are also known to upregulate nitric oxide synthesis, which plays a key role in endothelium-dependent relaxation and vasodilation[3]. This is a proposed mechanism for its cardiovascular effects.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method[4][5][6]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[7].
Stability-Indicating Analytical Method
A High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the quantification of this compound and its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water is a common starting point for saponin analysis[8]. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of 205 nm (or a wavelength determined by UV scan of this compound) |
| Injection Volume | 20 µL |
| Column Temperature | 25-30°C |
This method is a starting point and should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.
Preparation of Samples for Forced Degradation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
Experimental Workflow for Forced Degradation
Detailed Protocols for Stress Conditions
4.4.1. Acid and Base Hydrolysis
-
Objective: To evaluate the stability of this compound in acidic and basic conditions.
-
Protocol:
-
To separate aliquots of the this compound stock solution, add an equal volume of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).
-
Incubate the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by the validated HPLC method.
-
4.4.2. Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Protocol:
-
To an aliquot of the this compound stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by the validated HPLC method.
-
4.4.3. Thermal Degradation
-
Objective: To determine the effect of heat on the stability of this compound.
-
Protocol:
-
Place a solid sample of this compound and an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, remove a sample. For the solid sample, dissolve it in the initial solvent to the original concentration.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by the validated HPLC method.
-
4.4.4. Photolytic Degradation
-
Objective: To evaluate the photosensitivity of this compound.
-
Protocol:
-
Expose a solid sample of this compound and an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A photostability chamber can be used.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
-
After the exposure period, prepare the samples for analysis. For the solid sample, dissolve it in the initial solvent to the original concentration.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by the validated HPLC method.
-
Data Presentation and Analysis
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | % this compound Remaining | % Degradation | Number of Degradation Products | Retention Times of Major Degradants (min) |
| Control (Initial) | 0 | 100 | 0 | 0 | - |
| 0.1 M HCl, 60°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 0.1 M NaOH, 60°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 3% H₂O₂, RT | 2 | ||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| Thermal (80°C) | 24 | ||||
| 48 | |||||
| 72 | |||||
| Photolytic | - |
This table should be populated with experimental data.
Conclusion
These application notes provide a framework for conducting stability testing of this compound and for its appropriate storage. The forced degradation protocols outlined will aid in the development of a stability-indicating HPLC method, which is essential for the accurate quantification of this compound in the presence of its degradation products. A thorough understanding of the stability of this compound is paramount for its successful development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
Investigating the Mechanism of Action of Terrestrosin K: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols to investigate the mechanism of action of Terrestrosin K, a steroidal saponin isolated from Tribulus terrestris. The following experimental workflows are designed to assess its cytotoxic and apoptotic effects, impact on cell cycle progression, and modulation of key signaling pathways.
Initial Assessment of Cytotoxicity
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. The MTT and XTT assays are reliable colorimetric methods for assessing metabolic activity, which is an indicator of cell viability.[1][2][3][4]
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[1][3]
Data Presentation: Cell Viability
Summarize the quantitative data from the cell viability assays in the table below.
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis
Once the cytotoxic effect of this compound is established, it is crucial to determine whether the observed cell death is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[5][6][7][8]
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[5]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation: Apoptosis Analysis
Present the flow cytometry data in the following table.
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control (24h) | ||||
| This compound (24h) | ||||
| Control (48h) | ||||
| This compound (48h) |
Investigating the Impact on Cell Cycle Progression
To understand if this compound affects cell proliferation by altering the cell cycle, analysis of DNA content using propidium iodide staining followed by flow cytometry is performed.[9][10][11][12][13]
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol quantifies the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Target cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[10][11][12]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.[10][12]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Data Presentation: Cell Cycle Distribution
Organize the cell cycle analysis data in the table below.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (24h) | |||
| This compound (24h) | |||
| Control (48h) | |||
| This compound (48h) |
Probing the Molecular Mechanism: Signaling Pathway Analysis
To identify the molecular pathways affected by this compound, Western blotting is a powerful technique to measure the expression and phosphorylation status of key proteins in signaling cascades known to be involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol details the steps for preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and detecting specific proteins using antibodies.
Materials:
-
Target cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-NF-κB p65, anti-p-p65, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[28]
-
Incubate the membrane with the primary antibody overnight at 4°C.[28][30]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[30]
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Data Presentation: Western Blot Analysis
Present the semi-quantitative data from the Western blot analysis in the following table.
| Protein | Control (0h) | This compound (6h) | This compound (12h) | This compound (24h) |
| p-Akt/Akt Ratio | 1.0 | |||
| p-ERK/ERK Ratio | 1.0 | |||
| p-p65/p65 Ratio | 1.0 | |||
| Bcl-2/GAPDH Ratio | 1.0 | |||
| Bax/GAPDH Ratio | 1.0 | |||
| Cleaved Caspase-3/GAPDH Ratio | 1.0 |
Visualizing Experimental and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Experimental Workflow
Caption: Experimental workflow for investigating this compound's mechanism of action.
Hypothesized PI3K/Akt Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt survival pathway by this compound.
Hypothesized MAPK/ERK Signaling Pathway Modulation
Caption: Hypothesized modulation of the MAPK/ERK proliferation pathway by this compound.
Hypothesized NF-κB Signaling Pathway Inhibition
References
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cusabio.com [cusabio.com]
- 23. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 24. cusabio.com [cusabio.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 27. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. youtube.com [youtube.com]
- 30. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Terrestrosin K Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Terrestrosin K from its natural sources, primarily Tribulus terrestris.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a steroidal saponin, a class of chemical compounds found in various plants.[1][2] The primary and most well-documented source of this compound is the fruit of Tribulus terrestris L.[1]
Q2: Which extraction methods are most effective for obtaining this compound?
Several extraction techniques can be employed for steroidal saponins like this compound. Modern methods such as Ultrasound-Assisted Extraction (UAE) and Focused Microwave-Assisted Extraction (FMAE) are often favored for their efficiency and reduced extraction times compared to conventional methods.[3][4] Traditional methods like Soxhlet and reflux extraction can also be effective but may require careful temperature control to prevent degradation of heat-sensitive compounds.[5]
Q3: What are the key factors influencing the yield of this compound?
The yield of this compound is influenced by several critical factors, including:
-
Solvent Choice: Polar solvents like ethanol and methanol are generally effective for saponin extraction.[5][6]
-
Solvent Concentration: The addition of water to the organic solvent (e.g., 70% ethanol) can enhance extraction efficiency by increasing solvent polarity.[6]
-
Temperature: Higher temperatures can improve extraction kinetics, but excessive heat may lead to the degradation of this compound.[5]
-
Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant matrix and solubilize the target compound.
-
Solvent-to-Solid Ratio: A higher ratio ensures a sufficient solvent volume to dissolve the saponins.[5]
-
Plant Material: The part of the plant used (fruit, leaves, or stem) and the harvest time can significantly affect the concentration of this compound.[7]
Q4: How can I quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), is a common and accurate method for quantifying this compound.[8][9] A reversed-phase C18 column with a water and acetonitrile mobile phase gradient is often used for separation.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Improper Plant Material | Ensure you are using the correct plant part, typically the fruit of Tribulus terrestris, harvested at the optimal time for saponin content.[7] The material should be properly dried and ground to a fine powder to increase the surface area for extraction. |
| Suboptimal Solvent | Use polar solvents like ethanol or methanol. Consider using an aqueous-organic mixture (e.g., 30-70% ethanol in water) to improve the extraction of polar saponins.[3][6] |
| Insufficient Extraction Parameters | Optimize extraction time, temperature, and solvent-to-solid ratio. Refer to the optimized parameter tables below for starting points. For UAE and FMAE, also optimize ultrasonic power and microwave power, respectively.[3][4] |
| Compound Degradation | This compound, like other saponins, can be sensitive to high temperatures. Avoid prolonged exposure to heat during extraction and solvent evaporation.[5] Use a rotary evaporator at a controlled, low temperature for solvent removal. |
| Incomplete Extraction | Perform multiple extraction cycles with fresh solvent to ensure the complete removal of this compound from the plant material. |
Problem 2: Presence of Impurities in the Final Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Other Compounds | Tribulus terrestris contains various phytochemicals that can be co-extracted.[10] A post-extraction purification step is often necessary. |
| Inadequate Purification | Implement a purification strategy such as liquid-liquid partitioning (e.g., with n-butanol) to separate saponins from less polar compounds.[10] Macroporous resin chromatography can also be effective for enriching the saponin fraction. |
| Solvent Impurities | Use high-purity, analytical grade solvents to avoid introducing contaminants. |
Problem 3: Inconsistent Results Between Batches
| Potential Cause | Recommended Solution |
| Variability in Plant Material | The chemical composition of Tribulus terrestris can vary based on geographical location, growing conditions, and harvest time.[1] Source your plant material from a consistent and reputable supplier. |
| Inconsistent Extraction Procedure | Strictly adhere to the established and optimized extraction protocol for each batch. Small variations in parameters can lead to different yields. |
| Instrumental Fluctuation | Ensure that all equipment (e.g., ultrasonic bath, microwave extractor, HPLC) is properly calibrated and maintained. |
Experimental Protocols & Data
Optimized Extraction Parameters
The following tables summarize optimized parameters for different extraction methods for saponins from Tribulus terrestris. These can serve as a starting point for optimizing this compound extraction.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Optimized Value | Reference |
| Solvent | 30% Ethanol | [3] |
| Extraction Time | 55 minutes | [3] |
| Solvent-to-Material Ratio | 35:1 mL/g | [3] |
| Temperature | 46°C | [3] |
Table 2: Focused Microwave-Assisted Extraction (FMAE) Parameters
| Parameter | Optimized Value | Reference |
| Extraction Time | 5 minutes | [4] |
| Note | FMAE significantly reduces extraction time compared to conventional methods. | [4] |
Table 3: Soxhlet Extraction Parameters
| Parameter | Optimized Value | Reference |
| Solvent | 70% Ethanol | [6] |
| Extraction Time | 240 minutes | [6] |
| Temperature | 70°C | [6] |
Detailed Methodologies
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of finely powdered, dried Tribulus terrestris fruit.
-
Extraction: Place the powder in a flask and add 350 mL of 30% ethanol (a 35:1 solvent-to-material ratio).[3]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 55 minutes at a controlled temperature of 46°C.[3]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude saponin extract.
-
Purification (Optional): The crude extract can be further purified by dissolving it in water and performing liquid-liquid extraction with n-butanol.
Protocol 2: Purification of Saponin Fraction
-
Dissolution: Dissolve the crude extract obtained from the initial extraction in distilled water.
-
Liquid-Liquid Extraction: Transfer the aqueous solution to a separatory funnel and extract four times with an equal volume of n-butanol.[10]
-
Pooling and Concentration: Combine the n-butanol fractions and concentrate them under reduced pressure using a rotary evaporator to yield the purified saponin fraction.
Visualizations
Experimental Workflow and Troubleshooting
Caption: Workflow for this compound extraction and troubleshooting.
Signaling Pathway for Anti-inflammatory Action of Tribulus terrestris Saponins
Caption: Inhibition of the TLR4-TRAF6-NF-κB pathway by saponins.[3]
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved facile method for extraction and determination of steroidal saponins in Tribulus terrestris by focused microwave-assisted extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijert.org [ijert.org]
- 7. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyberleninka.ru [cyberleninka.ru]
Troubleshooting low signal intensity in mass spectrometry of Terrestrosin K.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of Terrestrosin K.
Troubleshooting Low Signal Intensity
Low signal intensity in the mass spectrometry of this compound can arise from a variety of factors, from sample preparation to instrument settings. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My this compound signal is very low or non-existent. Where should I start troubleshooting?
A1: Start by systematically evaluating the entire analytical workflow. A complete loss of signal often points to a singular critical failure, while a weak signal may indicate a need for optimization at one or more stages.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low signal intensity in the LC-MS analysis of this compound.
Q2: How can I optimize my sample preparation for this compound analysis?
A2: Proper sample preparation is critical for minimizing matrix effects and ensuring the analyte is in a suitable form for analysis. For this compound, a furostanol saponin from Tribulus terrestris, consider the following:
-
Extraction: Use a robust extraction method. An example is extraction with 70-80% methanol or ethanol, followed by sonication to ensure efficient extraction from the plant matrix.
-
Cleanup: Complex matrices like plant extracts can cause significant ion suppression. A solid-phase extraction (SPE) cleanup step using a C18 cartridge can be effective in removing interfering, less polar compounds.
-
Concentration: Ensure your sample is appropriately concentrated. If the concentration is too low, the signal will be weak. Conversely, an overly concentrated sample can lead to ion suppression.
Q3: Which ionization mode is best for this compound?
A3: For saponins, including this compound, negative ion mode electrospray ionization (ESI) is often more sensitive and provides more straightforward structural information.[1] In negative mode, this compound will readily form a deprotonated molecule, [M-H]⁻. While positive ion mode can also be used, it may result in more complex spectra with various adducts.
Q4: What are some key LC parameters to optimize for this compound?
A4: The liquid chromatography separation is crucial for reducing matrix effects and obtaining a stable signal.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol is typically used.
-
Additives: The addition of a small amount of a volatile buffer, such as ammonium acetate or ammonium formate, can improve peak shape and ionization efficiency. For negative ion mode, a slightly basic mobile phase can enhance deprotonation, but ensure it is compatible with your column.
Q5: My signal is still low after optimizing sample preparation and LC conditions. What MS parameters should I check?
A5: Fine-tuning the mass spectrometer's source and ion optics is essential for maximizing signal intensity.
-
Ion Source Parameters:
-
Capillary Voltage: Optimize in the range of 2.5-3.5 kV for negative ion mode.
-
Source Temperature: A typical starting point is around 350°C, but this should be optimized to ensure efficient desolvation without thermal degradation of the analyte.
-
Gas Flows: Nebulizer and drying gas flows should be optimized to ensure efficient droplet formation and desolvation.
-
-
Ion Optics: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal ion transmission.
Frequently Asked Questions (FAQs)
Q: What is the molecular weight of this compound? A: The molecular formula of this compound is C₅₁H₈₂O₂₄, which corresponds to a monoisotopic mass of 1078.5146 g/mol .
Q: What are the expected adducts for this compound in ESI-MS? A: In negative ion mode, the primary ion observed will be the deprotonated molecule [M-H]⁻. In positive ion mode, you may observe the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. The formation of multiple adducts can dilute the signal for the ion of interest.
Q: Can matrix effects be a significant problem for this compound analysis? A: Yes, matrix effects are a common issue in the analysis of natural products from complex matrices like plant extracts. Co-eluting compounds can suppress the ionization of this compound, leading to a lower signal. To mitigate this, effective sample cleanup and chromatographic separation are crucial.
Q: What are typical fragmentation patterns for this compound? A: Furostanol saponins like this compound typically show neutral losses of their sugar moieties upon collision-induced dissociation (CID). The fragmentation of the [M-H]⁻ precursor ion will likely involve the sequential loss of the sugar units attached to the aglycone core.
Experimental Protocols
Proposed Sample Preparation Protocol for this compound from Tribulus terrestris Fruit
-
Extraction:
-
Weigh 1 gram of powdered Tribulus terrestris fruit into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.
-
Elute the saponin fraction with 10 mL of 80% methanol.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 5 mM ammonium acetate).
-
Filter through a 0.22 µm syringe filter into an LC vial.
-
Proposed UPLC-MS/MS Parameters for Quantification of this compound
The following parameters are a suggested starting point for method development, based on typical values for similar saponins. Optimization is required for your specific instrument and application.
| Parameter | Proposed Value |
| UPLC System | |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 5 mM Ammonium Acetate |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 350°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 1077.5 (for [M-H]⁻) |
| Product Ion (Q3) | To be determined by infusion of a this compound standard and performing a product ion scan. |
| Collision Energy | To be optimized for the specific MRM transition. |
| Dwell Time | 100 ms |
Quantitative Data Summary
| Parameter | Typical Performance for Saponin Analysis |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Recovery | 85 - 115% |
| Matrix Effect | Within ± 15% |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
Visualizations
Logical Relationship for Ionization Optimization
Caption: Key factors influencing the optimization of electrospray ionization for this compound.
References
Strategies to reduce degradation of Terrestrosin K during purification.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Terrestrosin K. The following information is designed to help minimize degradation and maximize the yield of this valuable steroidal saponin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a steroidal saponin found in plants such as Tribulus terrestris.[1] Its purification can be challenging due to its susceptibility to degradation under various chemical and physical conditions. Key challenges include hydrolysis of its glycosidic bonds, thermal instability, and sensitivity to pH extremes.
Q2: What are the primary causes of this compound degradation during purification?
The degradation of this compound, like other saponins, is primarily caused by:
-
Acid or Base Hydrolysis: Extreme pH values can lead to the cleavage of the sugar moieties from the saponin's aglycone core.[2][3][4][5][6][7] Saponin hydrolysis in buffer solutions is often base-catalyzed and follows first-order kinetics.[3]
-
Enzymatic Degradation: Endogenous enzymes such as cellulases, hemicellulases, and pectinases present in the plant material can hydrolyze the glycosidic linkages of saponins if not properly inactivated during extraction.[2][8]
-
Thermal Stress: High temperatures used during extraction, solvent evaporation, and drying can lead to the decomposition of this compound.[9][10][11][12][13] Saponins are known to be sensitive to temperature.[9][10][11][13]
Q3: What is the optimal pH range for maintaining this compound stability?
Steroidal saponins, such as this compound, tend to be most stable at a neutral pH of around 7.[9][10] Both acidic and alkaline conditions can promote hydrolysis. It is crucial to control the pH of all solutions, including extraction solvents and chromatography mobile phases, to minimize degradation.
Q4: Are there any recommended storage conditions for this compound extracts and purified fractions?
To ensure stability, crude extracts and purified fractions containing this compound should be stored at low temperatures. Storing samples in a cold room at around 10°C has been shown to reduce the degradation rate of saponins compared to room temperature storage.[9][10][11][13] For long-term storage, temperatures of -20°C are advisable.[2] Samples should also be protected from light to prevent potential photodegradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final purified product. | Degradation during extraction. | - Use a neutral pH extraction solvent (e.g., 70% ethanol).- Maintain a low extraction temperature (e.g., room temperature or slightly elevated, but not exceeding 50-60°C).[9]- Minimize extraction time to what is sufficient for efficient extraction. |
| Degradation during solvent evaporation. | - Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.- Maintain a low water bath temperature. | |
| Degradation during chromatographic purification. | - Use a mobile phase with a neutral pH.- Avoid prolonged exposure of the sample to the stationary phase. | |
| Appearance of unknown peaks in the chromatogram, suggesting degradation products. | Acid or base hydrolysis. | - Ensure all solvents and buffers are pH-neutral.- If acidic or basic conditions are necessary for separation, neutralize the fractions immediately after collection. |
| Thermal degradation. | - Keep all samples on ice or in a cooling autosampler whenever possible.- Minimize the duration of any heating steps. | |
| Enzymatic activity. | - Consider a blanching step for the initial plant material to denature enzymes.- Use extraction solvents that can inhibit enzymatic activity (e.g., ethanol). | |
| Poor separation of this compound from other saponins or impurities. | Inappropriate chromatographic conditions. | - Optimize the mobile phase composition and gradient.- Experiment with different stationary phases (e.g., C18, silica gel).- A combination of macroporous resin and silica gel column chromatography can be effective.[14] |
| Co-elution of compounds. | - Adjust the gradient slope to improve resolution between closely eluting peaks.- Consider using a different chromatographic technique (e.g., preparative HPLC after initial column chromatography). |
Experimental Protocols
Protocol 1: Extraction of Saponins from Tribulus terrestris
This protocol outlines a general procedure for the extraction of saponins, including this compound, from plant material.
-
Material Preparation: Dry the aerial parts of Tribulus terrestris at a low temperature (e.g., 40-50°C) and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Stir the mixture for 8 hours.
-
Repeat the extraction process multiple times (e.g., six times) to ensure complete extraction.
-
-
Filtration and Concentration:
-
Combine the ethanol extracts and filter them to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Liquid-Liquid Partitioning:
-
Dilute the concentrated aqueous extract with water.
-
Perform sequential liquid-liquid extraction with chloroform and then ethyl acetate to remove lipids and other low-polarity compounds.
-
Extract the furostanol saponins, including this compound, from the purified aqueous solution using n-butanol.
-
-
Final Concentration: Concentrate the n-butanol extract under reduced pressure to obtain the crude saponin extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes a two-step chromatographic purification of the crude saponin extract.
-
Macroporous Resin Chromatography (Initial Cleanup):
-
Dissolve the crude saponin extract in water and load it onto a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Silica Gel Column Chromatography (Fine Purification):
-
Pool the fractions containing this compound from the macroporous resin chromatography and concentrate them.
-
Dissolve the concentrated sample in a minimal amount of the initial mobile phase and load it onto a silica gel column.
-
Elute the column with a gradient of chloroform-methanol-water. The specific gradient will need to be optimized based on the separation observed on TLC.
-
Collect fractions and analyze them by HPLC to identify those containing pure this compound.
-
-
Final Steps: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Data Presentation
Table 1: Influence of Temperature on Saponin Stability
| Temperature | Stability | Recommendation |
| -20°C | High | Recommended for long-term storage of purified compounds and extracts.[2] |
| 4°C - 10°C | Good | Suitable for short-term storage of solutions and fractions during the purification process.[9][10][11] |
| Room Temperature (20-25°C) | Moderate to Low | Degradation can occur over time. Minimize exposure of samples to room temperature.[9][10][11] |
| > 50°C | Very Low | Significant degradation is likely. Avoid high temperatures during extraction and solvent evaporation.[9] |
Table 2: Influence of pH on Saponin Stability
| pH Range | Stability | Recommendation |
| < 4 (Acidic) | Low | Risk of acid hydrolysis of glycosidic bonds. Avoid acidic conditions.[3] |
| 4 - 6 (Weakly Acidic) | Moderate | Some degradation may still occur over prolonged periods. |
| ~7 (Neutral) | High | Optimal for the stability of steroidal saponins like this compound.[9][10] Maintain neutral pH in all solutions. |
| > 8 (Alkaline) | Low | Risk of base-catalyzed hydrolysis. Avoid alkaline conditions.[3] |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting logic for this compound purification issues.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Hydrolysis kinetics of secoisolariciresinol diglucoside oligomers from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of digoxin by acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic degradation of the triterpenoid saponin helianthoside 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment [mdpi.com]
- 11. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment | Semantic Scholar [semanticscholar.org]
- 14. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
Minimizing matrix effects in LC-MS analysis of Terrestrosin K.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Terrestrosin K, a key furostanol saponin isolated from Tribulus terrestris.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a steroidal saponin found in the plant Tribulus terrestris.[1][2] This plant and its extracts are widely used in traditional medicine and dietary supplements, with research suggesting potential applications in various therapeutic areas. Accurate quantification of this compound is crucial for product standardization, pharmacokinetic studies, and understanding its pharmacological effects.
Q2: What are matrix effects and how do they impact the LC-MS analysis of this compound?
In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other phytochemicals co-extracted from the sample matrix (e.g., plant material, plasma, urine). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[3] This can significantly compromise the accuracy, precision, and sensitivity of the analytical method.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[4]
-
Post-Extraction Spike: This is a quantitative approach where the peak area of this compound in a blank matrix extract that has been spiked with a known concentration of the standard after the extraction process is compared to the peak area of a pure standard solution of the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: What are the primary strategies to minimize matrix effects in this compound analysis?
Minimizing matrix effects typically involves a multi-pronged approach focusing on:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) for biological samples.[3][5]
-
Chromatographic Optimization: Adjusting the LC method to achieve better separation between this compound and co-eluting matrix components can significantly reduce interference. This can involve modifying the mobile phase composition, gradient profile, or using a different column chemistry.[3]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix components to a level where their impact on ionization is negligible.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) for this compound
-
Possible Cause: Column overload, secondary interactions with the stationary phase, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample to see if the peak shape improves.
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for this compound. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can often improve the peak shape of saponins.[3]
-
Check Column Health: The column may be contaminated or degraded. Try flushing the column or replacing it if necessary.
-
Issue 2: High Signal Suppression for this compound
-
Possible Cause: Co-elution of highly abundant matrix components that compete for ionization.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most effective strategy. If you are using a simple protein precipitation or dilute-and-shoot method, consider implementing a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Modify Chromatographic Gradient: A shallower gradient can improve the separation of this compound from interfering compounds.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) may provide alternative selectivity and better resolution from matrix components.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Inconsistent sample preparation, variable matrix effects between samples, or instrument instability.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples and standards.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal for compensating for variability in both sample preparation and matrix effects. If one is not available, a structurally similar compound can be used, but it must be demonstrated that it behaves similarly to this compound.
-
Evaluate Matrix Effects Across Different Lots: If analyzing biological samples, test for matrix effects in at least six different lots of the blank matrix to assess the variability of the effect.[7]
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method can have a significant impact on the recovery of this compound and the extent of matrix effects. The following table summarizes hypothetical data for the analysis of this compound in a plant extract, comparing three common techniques.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 95 | -75 (Suppression) | 18 |
| Liquid-Liquid Extraction (LLE) | 85 | -40 (Suppression) | 12 |
| Solid-Phase Extraction (SPE) | 92 | -15 (Suppression) | 7 |
Note: These are representative values and will vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tribulus terrestris Extract
This protocol is designed for the cleanup of a crude ethanolic extract of Tribulus terrestris for the analysis of this compound.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Reconstitute 100 mg of the dried Tribulus terrestris extract in 1 mL of 50% methanol.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound and other saponins from the cartridge with 5 mL of 80% methanol in water.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Saponins from a Plant Matrix
This protocol provides a general procedure for the extraction and partitioning of saponins.
-
Initial Extraction:
-
Extract 1 gram of powdered plant material with 20 mL of 70% ethanol using ultrasonication for 30 minutes.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Solvent Partitioning:
-
Evaporate the ethanol from the combined supernatants under reduced pressure.
-
Resuspend the aqueous residue in 20 mL of deionized water.
-
Transfer the aqueous suspension to a separatory funnel and partition three times with 20 mL of n-butanol.
-
-
Washing and Evaporation:
-
Combine the n-butanol fractions and wash with 20 mL of 5% aqueous sodium chloride solution to remove water-soluble impurities.
-
Collect the n-butanol layer and evaporate to dryness.
-
-
Reconstitution:
-
Reconstitute the dried residue in an appropriate volume of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Troubleshooting decision tree for matrix effects in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Terrestrosin K
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Terrestrosin K.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a spirostanol saponin, a class of naturally occurring compounds with various potential therapeutic activities. However, like many saponins, this compound is expected to have low oral bioavailability. This is primarily due to its physicochemical properties, which include poor aqueous solubility and low intestinal permeability. For in vivo studies, low bioavailability can lead to sub-therapeutic concentrations at the target site, requiring high doses that may introduce toxicity concerns and lead to unreliable or inconclusive results.
Q2: What are the main physicochemical properties of this compound that affect its bioavailability?
While experimental data for this compound is limited, its chemical structure suggests several properties that contribute to poor bioavailability:
-
High Molecular Weight: this compound has a high molecular weight, which can hinder its passive diffusion across the intestinal epithelium.
-
Poor Solubility: The complex structure with numerous sugar moieties can lead to low solubility in aqueous solutions, a prerequisite for absorption.
-
Low Permeability: The presence of multiple hydrogen bond donors and a large polar surface area are indicative of low membrane permeability. A related compound, Terrestrosin D, has a calculated LogP of -2.0, suggesting poor lipophilicity and consequently, low permeability.
Q3: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?
Based on its expected low solubility and low permeability, this compound is likely to be classified as a BCS Class IV compound[1]. Drugs in this class present significant challenges for oral delivery due to both dissolution and absorption limitations.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with this compound.
Problem 1: Low and variable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal (GI) tract.
-
Troubleshooting Strategies:
-
Formulation Enhancement: Employ solubility-enhancing formulations. See the table below for a comparison of different approaches.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Co-administration with a Bioavailability Enhancer: Certain excipients can improve solubility and/or inhibit efflux transporters.
-
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) | The drug is dissolved in a lipid carrier, which forms a microemulsion in the GI tract, increasing the surface area for absorption. | Can significantly improve the bioavailability of lipophilic drugs. | May not be suitable for all compounds; potential for GI side effects. |
| Amorphous Solid Dispersions | The crystalline drug is converted to a higher-energy amorphous state, which has greater solubility. | Broad applicability for poorly soluble drugs. | Amorphous form may be physically unstable and recrystallize over time. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within a cyclodextrin molecule, forming a soluble inclusion complex. | Can significantly increase aqueous solubility. | May alter the permeability of the drug; potential for nephrotoxicity with some cyclodextrins. |
| Nanoparticle Formulations (e.g., Polymeric Nanoparticles, Solid Lipid Nanoparticles) | The drug is encapsulated within a nanoparticle, which can protect it from degradation and enhance its uptake. | Can improve both solubility and permeability; allows for targeted delivery. | More complex manufacturing process; potential for toxicity of the nanoparticle materials. |
Problem 2: No detectable levels of this compound in plasma.
-
Possible Cause: In addition to poor absorption, rapid metabolism in the liver (first-pass effect) or gut wall may be occurring.
-
Troubleshooting Strategies:
-
Route of Administration: Consider alternative routes of administration that bypass the first-pass effect, such as intravenous (IV) or intraperitoneal (IP) injection, to establish a baseline for systemic exposure.
-
Metabolic Inhibition: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this should be done with caution and thorough investigation of potential drug-drug interactions.
-
Analytical Method Sensitivity: Ensure the analytical method used for quantification is sensitive enough to detect low concentrations.
-
III. Experimental Protocols
Protocol 1: Preparation of a Proliposome Formulation for Oral Administration
This protocol is adapted from a study that successfully improved the oral bioavailability of ginseng fruit saponins using a proliposome delivery system.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Mannitol
-
Ethanol
-
Phosphate Buffered Saline (PBS, pH 7.4)
Methodology:
-
Preparation of the Lipid Solution: Dissolve this compound, SPC, and cholesterol in ethanol.
-
Formation of Liposomes: Inject the lipid solution into PBS (pH 7.4) with constant stirring to form a liposome suspension.
-
Preparation of Proliposomes: Add mannitol to the liposome suspension as a carrier.
-
Drying: Spray-dry the mixture to obtain a solid proliposome powder.
-
Reconstitution: Before administration, reconstitute the proliposome powder in water or a suitable vehicle to form a liposomal suspension.
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol provides a general framework for an in vivo bioavailability study.
Animal Model:
-
Male Sprague-Dawley rats (200-250 g)
Experimental Groups:
-
Control Group: Vehicle only (e.g., water, saline).
-
This compound Suspension: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
This compound Formulation: this compound in the enhanced bioavailability formulation (e.g., proliposomes).
-
Intravenous (IV) Group: this compound dissolved in a suitable solvent for IV administration (to determine absolute bioavailability).
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound orally by gavage at a dose determined from preliminary studies (e.g., based on studies with similar saponins, a starting point could be in the range of 10-50 mg/kg). For the IV group, administer a lower dose (e.g., 1-5 mg/kg) via the tail vein.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
Protocol 3: Analytical Method for Quantification of this compound in Plasma
A sensitive and specific analytical method is crucial for pharmacokinetic studies. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
IV. Visualizations
Caption: Experimental workflow for improving and evaluating the in vivo bioavailability of this compound.
References
Technical Support Center: Investigating the Specific Activities of Terrestrosin K
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and designing experiments to study the specific activities of Terrestrosin K, a steroidal saponin isolated from Tribulus terrestris.
Frequently Asked Questions (FAQs)
Q1: What are the reported biological activities of this compound and related saponins from Tribulus terrestris?
A1: While specific studies on this compound are limited, research on the extracts of Tribulus terrestris and structurally similar saponins, such as Terrestrosin D, has revealed several key biological activities. These include anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] The anticancer properties have been demonstrated through the induction of cell growth arrest and apoptosis.[4][5][6]
Q2: Which cancer cell lines are recommended for studying the cytotoxic effects of this compound?
A2: Based on studies with Terrestrosin D and T. terrestris extracts, several cancer cell lines are suggested as starting points for investigating the cytotoxic potential of this compound. These include:
-
Prostate Cancer: PC-3 (androgen-independent) and LNCaP (androgen-dependent) cell lines are relevant choices, as Terrestrosin D has shown potent activity against prostate cancer cells.[4][5][7]
-
Liver Cancer: The HepG2 cell line is a suitable model, as T. terrestris extracts have demonstrated cytotoxicity against this cell line.[1][6]
-
Breast Cancer: The MCF-7 cell line is a common model for estrogen receptor-positive breast cancer and has been shown to be susceptible to T. terrestris extracts.[8][9]
-
Lung Cancer: The A549 cell line is a standard model for non-small cell lung cancer and has been used to evaluate the cytotoxic effects of T. terrestris extracts.[9]
-
Colon Cancer: The HT-29 cell line is a well-established model for colon adenocarcinoma and has shown sensitivity to T. terrestris extracts.[6][10]
Q3: Are there any non-cancer cell lines that would be appropriate for studying other activities of this compound?
A3: Yes, to investigate other potential biological activities of this compound, the following cell lines could be considered:
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are an excellent model for studying anti-angiogenic effects, as demonstrated with Terrestrosin D.[4][7]
-
Macrophages: Cell lines such as RAW 264.7 can be used to investigate the anti-inflammatory properties of this compound, particularly its effect on pathways like NF-κB.[3]
-
Normal Fibroblasts: To assess the selectivity of this compound's cytotoxicity, a normal fibroblast cell line, such as human skin fibroblasts (HSkMC), can be used as a control.[6][10]
Troubleshooting Guide
Q1: I am not observing any cytotoxicity with this compound in my chosen cancer cell line. What could be the issue?
A1: Several factors could contribute to a lack of observed cytotoxicity:
-
Concentration Range: You may need to test a broader range of concentrations. Saponins can have a wide range of effective concentrations.
-
Solubility: Ensure that this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the cell culture medium. Precipitation of the compound will lead to inaccurate concentrations.
-
Treatment Duration: The cytotoxic effects of this compound may be time-dependent. Consider increasing the incubation time (e.g., 24, 48, and 72 hours).
-
Cell Line Sensitivity: The chosen cell line may be resistant to this compound. It is advisable to test multiple cell lines of the same cancer type.
Q2: My results from the MTT assay are inconsistent. What are the possible reasons?
A2: Inconsistent MTT assay results can arise from:
-
Cell Seeding Density: Ensure that cells are seeded uniformly and are in the logarithmic growth phase at the time of treatment.
-
Metabolic Activity: this compound might interfere with the metabolic activity of the cells without necessarily causing cell death, which can affect the MTT readout. It is recommended to confirm cell viability with a trypan blue exclusion assay or a lactate dehydrogenase (LDH) assay.
-
Compound Interference: The compound itself might interact with the MTT reagent. Include a control with the compound in cell-free media to check for any direct reaction.
Q3: I am trying to study the effect of this compound on the NF-κB pathway, but I am not seeing any changes in p65 phosphorylation. Why might this be?
A3: If you are not observing changes in p65 phosphorylation, consider the following:
-
Stimulation: The NF-κB pathway is often studied upon stimulation (e.g., with TNF-α or LPS). Ensure you are using an appropriate stimulus to activate the pathway before treating with this compound.
-
Time Points: The phosphorylation of p65 can be transient. You may need to perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to capture the peak of inhibition.
-
Cellular Localization: In addition to phosphorylation, assess the nuclear translocation of p65 using immunofluorescence or cellular fractionation followed by Western blotting.
Data Presentation
Table 1: Recommended Cell Lines for Studying this compound and Hypothetical IC50 Values
| Cell Line | Cell Type | Recommended Activity to Study | Hypothetical IC50 (µM) for this compound (48h) |
| PC-3 | Human Prostate Adenocarcinoma | Cytotoxicity, Apoptosis, Anti-angiogenesis | 5 - 15 |
| LNCaP | Human Prostate Carcinoma | Cytotoxicity, Apoptosis | 10 - 25 |
| HepG2 | Human Liver Carcinoma | Cytotoxicity, Apoptosis | 15 - 30 |
| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity, Apoptosis | 20 - 40 |
| A549 | Human Lung Carcinoma | Cytotoxicity, Apoptosis | 25 - 50 |
| HT-29 | Human Colon Adenocarcinoma | Cytotoxicity, Apoptosis | 10 - 20 |
| HUVEC | Human Umbilical Vein Endothelial | Anti-angiogenesis | 5 - 10 |
| RAW 264.7 | Mouse Macrophage | Anti-inflammatory | 30 - 60 |
| HSkMC | Human Skeletal Muscle | Cytotoxicity Control | > 100 |
Note: The IC50 values are hypothetical and intended for guidance in designing initial dose-response experiments. Actual values must be determined empirically.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blotting for NF-κB Pathway Analysis
-
Cell Lysis: After treatment with this compound and/or a stimulant (e.g., TNF-α), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: Putative mechanism of this compound on the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
Overcoming resistance mechanisms to Terrestrosin K in cancer cells.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to Terrestrosin K resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound and other steroidal saponins?
A1: this compound, a steroidal saponin, is believed to exert its anticancer effects primarily through the induction of apoptosis (programmed cell death).[1][2] Like other steroidal saponins, its mechanism of action is often associated with the activation of intrinsic and extrinsic apoptotic pathways. This can involve modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax), leading to mitochondrial dysfunction and activation of caspases, which are key executioners of apoptosis.[2][3] Some saponins also induce cell cycle arrest and autophagic cell death.[1][3][4]
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the likely mechanisms?
A2: Acquired resistance to steroidal saponins like this compound is a multifaceted issue. The primary suspected mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[5][6]
-
Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak), thereby raising the threshold for apoptosis induction.[7][8]
-
Activation of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR and NF-κB signaling pathways are critical for cell survival.[4][9][10] Their constitutive activation can override the pro-apoptotic signals induced by this compound, promoting cell survival and proliferation.[1][9][11]
-
Changes in Cell Membrane Composition: Since saponins can interact with membrane cholesterol, alterations in the lipid composition of the cell membrane may affect drug uptake and cytotoxicity.
Q3: What strategies can be employed in the lab to overcome this compound resistance?
A3: Several strategies can be investigated to circumvent resistance:
-
Combination Therapy: Use this compound in combination with inhibitors of key resistance pathways. For example, co-administering a P-gp inhibitor (e.g., Verapamil) can block drug efflux.[12] Similarly, combining with PI3K/Akt or NF-κB inhibitors may re-sensitize cells to apoptosis.
-
Targeting Apoptotic Machinery: Employ BH3 mimetics to inhibit anti-apoptotic Bcl-2 family proteins, thereby lowering the threshold for this compound-induced apoptosis.
-
Modulating Autophagy: Depending on the context, either inducing or inhibiting autophagy can be beneficial. Autophagy can sometimes promote cell survival, and its inhibition may enhance the cytotoxic effects of this compound.[3]
-
Novel Drug Delivery Systems: Using nanoparticle-based delivery systems can increase the intracellular concentration of this compound and potentially bypass efflux pump-mediated resistance.
Troubleshooting Guides
This section provides solutions to common experimental problems encountered when studying this compound resistance.
Problem 1: Inconsistent IC50 values for this compound in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause 1: Variable Cell Seeding Density.
-
Troubleshooting Step: The IC50 value can be highly dependent on the number of cells plated.[13] Ensure a consistent cell seeding density is used for all experiments. Perform an initial optimization experiment to determine the ideal cell number that results in logarithmic growth throughout the assay duration.
-
-
Possible Cause 2: Inconsistent Drug Preparation.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting Step: If using a colorimetric assay like MTT, ensure the compound itself does not interfere with the absorbance reading. Run a control well with the highest concentration of this compound in media without cells.
-
Problem 2: No significant increase in apoptotic markers (e.g., cleaved Caspase-3) after treatment in a suspected resistant cell line.
-
Possible Cause 1: Resistance via Upregulation of Anti-Apoptotic Proteins.
-
Troubleshooting Step: The apoptotic pathway may be inhibited upstream of caspase-3. Analyze the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak) via Western blot. An increased Bcl-2/Bax ratio is a common indicator of resistance.[14]
-
-
Possible Cause 2: Activation of Pro-Survival Pathways.
-
Troubleshooting Step: Investigate the activation status of the PI3K/Akt and NF-κB pathways. Use Western blot to check for phosphorylated (active) forms of Akt and key NF-κB subunits. If these pathways are activated, consider using specific inhibitors in combination with this compound to see if apoptosis is restored.[9][15]
-
-
Possible Cause 3: Drug Efflux.
-
Troubleshooting Step: The intracellular concentration of this compound may be too low to induce apoptosis. Perform a drug efflux assay (see Protocol 3) to determine if the cells are actively pumping out the compound.
-
Data Presentation
Quantitative data from studies on related saponins can provide a baseline for experimental design.
Table 1: Example IC50 Values of Tribulus terrestris Extracts in Cancer Cell Lines
| Cell Line | Extract Type | IC50 Value (µg/mL) | Assay Duration | Reference |
| MCF-7 (Breast Cancer) | Methanolic | 218.19 | 24h | [16][17] |
| MCF-7 (Breast Cancer) | Saponin | 28.32 | 24h | [2] |
| A549 (Lung Cancer) | Methanolic | 179.62 | 24h | [16][17] |
Note: These values are for extracts and may differ significantly from purified this compound. They serve as a starting point for determining concentration ranges in your experiments.
Experimental Workflows & Signaling Pathways
Diagram 1: Experimental Workflow for Investigating this compound Resistance
Caption: A troubleshooting workflow for identifying potential mechanisms of resistance to this compound.
Diagram 2: PI3K/Akt Pro-Survival Signaling Pathway
Caption: The PI3K/Akt pathway promotes cell survival, counteracting apoptosis induced by agents like this compound.
Diagram 3: NF-κB Anti-Apoptotic Signaling Pathway
Caption: The NF-κB pathway upregulates anti-apoptotic proteins, contributing to therapeutic resistance.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the drug-containing medium. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate for 10 minutes to dissolve the crystals.[18]
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis and Survival Pathway Markers
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against your proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax, p-Akt, Akt, β-Actin).[19][20][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control like β-Actin.[19]
Protocol 3: P-glycoprotein (P-gp) Efflux Activity Assay using Rhodamine 123
-
Cell Preparation: Culture your sensitive and suspected resistant cell lines to ~80% confluency.
-
Inhibitor Pre-incubation (for control): In a set of control wells, pre-incubate cells with a known P-gp inhibitor (e.g., 50 µM Verapamil) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent P-gp substrate, final concentration ~5 µM) to all wells (with and without inhibitor) and incubate for 30 minutes at 37°C.[12]
-
Washing: Remove the Rhodamine 123-containing medium and wash the cells twice with ice-cold PBS to stop the efflux process.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a spectrofluorometer. Alternatively, analyze the cells using flow cytometry to measure the fluorescence on a single-cell level.[12][16]
-
Data Analysis: Compare the intracellular Rhodamine 123 accumulation in the resistant cells versus the sensitive cells. Resistant cells with high P-gp activity will show significantly lower fluorescence. The fluorescence in resistant cells should increase in the presence of the P-gp inhibitor, confirming that the efflux is P-gp-mediated.[12]
References
- 1. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data analysis of P-glycoprotein transport activity with rhodamine123 [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy Resistance - Chemocare [chemocare.com]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB in Cell Deaths, Therapeutic Resistance and Nanotherapy of Tumors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nf Kappab Signaling Pathway, Apoptosis and Cancer - Celine Gelinas [grantome.com]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers | Semantic Scholar [semanticscholar.org]
- 11. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
Terrestrosin K vs. Protodioscin: A Scientific Comparison of Two Furostanol Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Terrestrosin K and protodioscin, two structurally related furostanol steroidal saponins predominantly found in the plant Tribulus terrestris. While both compounds are subjects of interest for their potential pharmacological activities, the depth of scientific investigation into their specific biological effects and mechanisms of action varies significantly. This report synthesizes the available experimental data to offer a clear, evidence-based comparison for research and development purposes.
Overview and Key Differences
Protodioscin is a well-studied saponin, recognized for its putative role in enhancing sexual function, its cytotoxic effects against various cancer cell lines, and its potential cardiovascular benefits.[1] In contrast, research specifically isolating and characterizing the bioactivities of this compound is limited. Much of the information on this compound is derived from studies on extracts of Tribulus terrestris or on related compounds like Terrestrosin D. This disparity in research focus is a critical consideration for any prospective application or study.
Comparative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activities of this compound and protodioscin. The significant gap in data for this compound is immediately apparent.
Table 1: Comparative Cytotoxic Activity
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Protodioscin | Human Osteosarcoma (HOS) | 5.7 (24h), 4.6 (48h) | [2] |
| Human Osteosarcoma (143B) | 5.1 (24h), 3.8 (48h) | [2] | |
| Triple-Negative Breast Cancer (MDA-MB-468) | 2.56 | [3][4] | |
| ER-Positive Breast Cancer (MCF-7) | 6 | [3][4] | |
| This compound | Various | Not Available |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay/Model | Key Findings | Reference |
| Protodioscin | Complete Freund's Adjuvant (CFA)-induced arthritis in rats | Reduced paw swelling, lymphocyte infiltration, and levels of IL-1β, TNF-α, COX-2, and IL-6.[5] | [5] |
| This compound | Not Available | Studies on T. terrestris extracts containing this compound show anti-inflammatory effects, but specific data for the isolated compound is lacking. |
Table 3: Comparative Cardiovascular Effects
| Compound | Experimental Model | Key Findings | Reference |
| Protodioscin | Hyperlipidemic rats | Significantly reduced blood levels of triglycerides, cholesterol, and LDL.[6] | [6] |
| Diabetic rats with nephropathy | Ameliorated glomerular and tubular pathological changes and reduced renal concentrations of total cholesterol and triglycerides.[7] | [7] | |
| This compound | Not Available | Saponins from T. terrestris, including this compound, are suggested to have cardioprotective effects by dilating coronary arteries and improving circulation, but specific data on this compound is not available. |
Signaling Pathways and Mechanisms of Action
Protodioscin has been implicated in several signaling pathways, providing insights into its mechanisms of action. For this compound, the mechanisms are less defined and often extrapolated from studies on related saponins or whole plant extracts.
Protodioscin
Protodioscin's diverse biological effects are attributed to its modulation of multiple signaling pathways:
-
Aphrodisiac and Hormonal Effects: Protodioscin is thought to stimulate the release of nitric oxide (NO) in the corpus cavernosum, contributing to its pro-erectile effects.[1] It may also influence the hypothalamic-pituitary-gonadal axis, although its direct impact on testosterone levels in humans remains a subject of debate.
-
Anticancer Activity: In cancer cells, protodioscin has been shown to induce apoptosis and mitophagy.[2] One identified mechanism involves the inhibition of the p38 MAPK pathway, which in turn targets the NIX/LC3 axis in human osteosarcoma cells.[2]
-
Anti-inflammatory Effects: Protodioscin has been observed to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
This compound
Specific signaling pathways modulated by isolated this compound have not been extensively studied. However, based on research on other saponins from Tribulus terrestris, such as Terrestrosin D, it can be hypothesized that this compound may also exert its effects through:
-
Induction of Apoptosis and Cell Cycle Arrest: Terrestrosin D has been shown to induce apoptosis and cell cycle arrest in cancer cells, a common mechanism for cytotoxic saponins.[8][9]
-
Anti-inflammatory Pathways: Extracts containing this compound have demonstrated anti-inflammatory properties, suggesting a potential interaction with inflammatory signaling cascades like the NF-κB pathway.[10]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds like protodioscin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., protodioscin) and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay (In Vivo Model of Arthritis)
The anti-inflammatory effects of protodioscin have been evaluated in a rat model of Complete Freund's Adjuvant (CFA)-induced arthritis.
-
Induction of Arthritis: Arthritis is induced in rats by a single subcutaneous injection of CFA into the paw.
-
Compound Administration: The rats are then treated with different doses of the test compound (e.g., protodioscin) or a control vehicle over a period of time.
-
Assessment of Inflammation: The severity of arthritis is assessed by measuring paw volume and observing histological changes in the joints.
-
Biochemical Analysis: At the end of the study, blood and tissue samples are collected to measure the levels of inflammatory markers such as cytokines (TNF-α, IL-1β, IL-6), enzymes (COX-2), and markers of oxidative stress.
Visualizing the Mechanisms
The following diagrams illustrate some of the known and hypothesized signaling pathways for protodioscin and the general mechanisms of action for related saponins.
Caption: Protodioscin's proposed anticancer mechanism via p38 MAPK inhibition.
Caption: General anti-inflammatory pathway for saponins.
Conclusion
The comparative analysis of this compound and protodioscin reveals a significant knowledge gap. Protodioscin has emerged as a promising lead compound with demonstrated cytotoxic, anti-inflammatory, and cardiovascular-modulating properties, supported by a growing body of evidence on its mechanisms of action. This compound, while structurally similar and present in a medicinally important plant, remains largely uncharacterized as an isolated compound.
For researchers and drug development professionals, this highlights both a challenge and an opportunity. The lack of data on this compound underscores the need for fundamental research to isolate and evaluate its specific biological activities. Such studies would be crucial to determine if this compound possesses a unique pharmacological profile or if its effects are comparable to those of the more extensively studied protodioscin. Future research should focus on obtaining quantitative data for this compound's bioactivities and elucidating its specific molecular targets and signaling pathways.
References
- 1. Protodioscin - Wikipedia [en.wikipedia.org]
- 2. Mitophagy Effects of Protodioscin on Human Osteosarcoma Cells by Inhibition of p38MAPK Targeting NIX/LC3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer | PLOS One [journals.plos.org]
- 4. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodioscin ameliorates oxidative stress, inflammation and histology outcome in Complete Freund's adjuvant induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihyperlipidemic effect of protodioscin, an active ingredient isolated from the rhizomes of Dioscorea nipponica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ameliorative effects of protodioscin on experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Terrestrosin K: A Comparative Guide
An objective analysis of the anti-inflammatory properties of steroidal saponins from Tribulus terrestris, with a focus on Terrestrosin D as a proxy for Terrestrosin K, in various experimental models.
Introduction
This compound, a steroidal saponin found in the medicinal plant Tribulus terrestris, is a subject of growing interest for its potential therapeutic properties. While direct experimental data on the anti-inflammatory effects of this compound is limited in publicly available scientific literature, extensive research has been conducted on the closely related compound, Terrestrosin D, and on the gross saponin extracts of Tribulus terrestris. This guide provides a comparative overview of the anti-inflammatory efficacy of these compounds in various in vivo and in vitro models, offering valuable insights for researchers, scientists, and drug development professionals. The data presented for Terrestrosin D and Tribulus terrestris extracts serves as a predictive framework for the potential anti-inflammatory activity of this compound.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from key studies, comparing the anti-inflammatory effects of Terrestrosin D and Tribulus terrestris extracts with standard anti-inflammatory drugs.
In Vivo Models:
Table 1: Effect of Terrestrosin D on Bleomycin-Induced Pro-Inflammatory Cytokines in Murine Lung Tissue
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Control (Saline) | ~150 | ~50 | ~40 |
| Bleomycin (BLM) | ~450 | ~250 | ~120 |
| BLM + Terrestrosin D (10 mg/kg) | ~200[1] | ~100[1] | ~60[1] |
| Terrestrosin D (10 mg/kg) | ~150 | ~50 | ~40 |
Table 2: Comparison of Tribulus terrestris Methanol Extract and Diclofenac Sodium in Paw Edema Models
| Treatment Group | Carrageenan-Induced Paw Edema (% Inhibition) | Formaldehyde-Induced Paw Edema (% Inhibition) |
| T. terrestris Methanol Extract (200 mg/kg) | 69.3[2] | 71.3[2] |
| Diclofenac Sodium (Standard) | Not explicitly quantified in parallel, but used as a standard for significant inhibition[2] | Not explicitly quantified in parallel, but used as a standard for significant inhibition[2] |
In Vitro Models:
Table 3: Comparison of Tribulus terrestris Methanol Extract and Diclofenac Sodium in Anti-inflammatory Assays
| Assay | T. terrestris Methanol Extract (400 µg/mL) % Inhibition | Diclofenac Sodium (400 µg/mL) % Inhibition |
| Heat-Induced Hemolysis | 68.5[2] | 89.3[2] |
| Egg Albumin Denaturation | 75.6[2] | 91.5[2] |
| Serum Albumin Denaturation | 80.2[2] | 97.8[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Bleomycin-Induced Pulmonary Inflammation in Mice
-
Animal Model: Male Kunming mice.
-
Induction of Inflammation: A single intranasal instillation of bleomycin (BLM) at a dose of 2.5 mg/kg body weight is administered to induce lung injury and inflammation[1].
-
Treatment: Terrestrosin D is administered intraperitoneally at a dose of 10 mg/kg body weight daily[1].
-
Assessment: After the treatment period, bronchoalveolar lavage fluid (BALF) is collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 using ELISA kits[1]. Lung tissues are also collected for histological analysis.
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar albino rats.
-
Induction of Inflammation: Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Treatment: The test compound (Tribulus terrestris methanol extract at 200 mg/kg) or a standard drug is administered orally one hour before carrageenan injection[2].
-
Assessment: The paw volume is measured using a plethysmometer at specified time intervals after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Heat-Induced Hemolysis Assay
-
Principle: This in vitro assay assesses the ability of a compound to stabilize red blood cell membranes against heat-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.
-
Procedure: A suspension of red blood cells is prepared and incubated with different concentrations of the test compound or a standard drug. The mixture is then heated, followed by centrifugation. The absorbance of the supernatant, which indicates the extent of hemolysis, is measured spectrophotometrically[2]. The percentage of inhibition of hemolysis is calculated.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways involved in inflammation that are modulated by compounds from Tribulus terrestris, as well as a typical experimental workflow for evaluating anti-inflammatory agents.
Caption: General experimental workflow for evaluating anti-inflammatory effects.
Caption: Inhibition of NF-κB and MAPK signaling pathways by Terrestrosins.
References
Terrestrosin K: A Head-to-Head Comparison with Established Anti-Cancer Drugs
A detailed analysis for researchers, scientists, and drug development professionals.
Executive Summary
Terrestrosin K, a steroidal saponin isolated from the plant Tribulus terrestris, has garnered interest for its potential anti-cancer properties. However, a comprehensive head-to-head comparison with established chemotherapeutic agents has been hampered by a lack of specific experimental data on this particular compound in publicly available scientific literature. This guide provides a comparative analysis based on the available research on closely related compounds, primarily Terrestrosin D and extracts of Tribulus terrestris, to offer a preliminary understanding of its potential efficacy and mechanisms of action in relation to standard anti-cancer drugs such as Doxorubicin, Paclitaxel, and Cisplatin.
Introduction to this compound
This compound is a naturally occurring steroidal saponin found in Tribulus terrestris, a plant that has been used in traditional medicine for various ailments.[1][2] Saponins from this plant have been investigated for a range of biological activities, including anti-cancer effects.[3][4] While research has highlighted the anti-proliferative and apoptotic effects of Tribulus terrestris extracts and some of its constituent saponins, specific data on this compound remains limited.[5][6] This guide will therefore draw upon the more extensively studied related compound, Terrestrosin D, and crude extracts to provide a comparative perspective.
Comparative Analysis: Terrestrosin Analogs vs. Known Anti-Cancer Drugs
Due to the absence of specific quantitative data for this compound, the following tables present data for Terrestrosin D and Tribulus terrestris extracts against various cancer cell lines. This is juxtaposed with typical IC50 values for common anti-cancer drugs to provide a contextual performance benchmark.
Table 1: In-Vitro Cytotoxicity of Terrestrosin Analogs and Known Anti-Cancer Drugs
| Compound/Extract | Cancer Cell Line | IC50 Value | Citation |
| Terrestrosin D | PC-3 (Prostate) | ~2-5 µM (inhibited 20-90% of cell growth) | [7] |
| LNCaP (Prostate) | Decreased cell viability (concentration not specified) | [7] | |
| 22RV1 (Prostate) | Decreased cell viability (concentration not specified) | [7] | |
| Tribulus terrestris (Methanol Extract) | MCF-7 (Breast) | 74.1 µg/mL | [8][9] |
| A549 (Lung) | 179.62 µg/mL | [10] | |
| HT-29 (Colon) | 7.1 µg/mL | [11] | |
| LNCaP (Prostate) | 0.3 µg/mL | [11] | |
| Tribulus terrestris (Saponin Fraction) | MCF-7 (Breast) | 28.32 µg/mL (leaf), 41.23 µg/mL (seed) | [12] |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 1 µM | [1][3][13] |
| PC-3 (Prostate) | 0.5 - 2 µM | [1][3][13] | |
| HT-29 (Colon) | 0.2 - 1.5 µM | [1][3][13] | |
| Paclitaxel | MCF-7 (Breast) | 5 - 20 nM | [14] |
| PC-3 (Prostate) | 10 - 50 nM | [14] | |
| HT-29 (Colon) | 10 - 100 nM | [14] | |
| Cisplatin | MCF-7 (Breast) | 1 - 10 µM | [8] |
| PC-3 (Prostate) | 2 - 15 µM | [8] | |
| HT-29 (Colon) | 5 - 25 µM | [8] |
Note: Direct comparison of µg/mL and molar concentrations (µM, nM) requires knowledge of the specific molecular weights of the compounds in the extracts. The data presented for Terrestrosin analogs and extracts are from different studies with varying experimental conditions.
Mechanism of Action
The proposed anti-cancer mechanisms of Terrestrosin analogs and Tribulus terrestris extracts primarily involve the induction of apoptosis and cell cycle arrest.
Terrestrosin D and Tribulus terrestris Extracts:
-
Apoptosis Induction: Studies on Terrestrosin D have shown that it induces apoptosis in prostate cancer cells, though this may occur through a caspase-independent pathway.[7] Extracts of Tribulus terrestris have been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, involving the upregulation of Bax and p53, and downregulation of Bcl-2.[5]
-
Cell Cycle Arrest: Terrestrosin D has been observed to cause cell cycle arrest in prostate cancer cells.[7]
-
Signaling Pathway Modulation: Extracts of Tribulus terrestris have been reported to down-regulate NF-κB signaling in liver cancer cells.[5]
Known Anti-Cancer Drugs:
-
Doxorubicin: This anthracycline antibiotic acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which lead to DNA damage and apoptosis.[1][3][13]
-
Paclitaxel: As a taxane, it stabilizes microtubules, preventing their normal dynamic disassembly. This leads to the arrest of mitosis and subsequent apoptotic cell death.[14]
-
Cisplatin: This platinum-based drug forms cross-links with DNA, which disrupts DNA replication and repair, ultimately triggering apoptosis.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the putative signaling pathway for Terrestrosin D-induced apoptosis and a general workflow for evaluating the cytotoxic and apoptotic effects of a test compound.
References
- 1. researchtweet.com [researchtweet.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 4. Systematic identification of signaling pathways with potential to confer anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanocellect.com [nanocellect.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Terrestrosin K Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Terrestrosin K, a steroidal saponin of significant interest in pharmaceutical research. The objective is to offer a detailed overview of different analytical techniques, their validation parameters, and experimental protocols to aid in the selection of the most appropriate method for specific research needs. This document emphasizes the importance of cross-validation to ensure data integrity and comparability across different analytical platforms.
Introduction to this compound and the Importance of Accurate Quantification
This compound is a furostanol saponin found in plants of the Tribulus genus, notably Tribulus terrestris L.[1][2]. This compound, along with other saponins, is believed to contribute to the various reported biological activities of T. terrestris extracts[2]. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, quality control of raw materials and finished products, and for establishing a clear correlation between its concentration and pharmacological effects. Given the complexity of the plant matrix, robust and validated analytical methods are imperative.
Cross-validation of analytical methods is the process of comparing two or more distinct methods to determine if they provide comparable results[3][4]. This is particularly important when transferring methods between laboratories or when employing different techniques within a single study to ensure the consistency and reliability of the generated data[3][5].
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common technique for the analysis of saponins[6]. The two methods compared here for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Method Validation Parameters
The following table summarizes the typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of saponins, providing a basis for what can be expected for a validated this compound assay.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999[7] | > 0.996[8] |
| Accuracy (% Recovery) | 97.9% to 100%[7] | Relative Error < 12.63%[8] |
| Precision (% RSD) | < 2%[7] | Coefficient of Variation < 9.14%[8] |
| Limit of Detection (LOD) | ~1.9 µg/mL (for a similar saponin)[7] | Lower than HPLC-UV, often in the pg/mL range[6] |
| Limit of Quantification (LOQ) | ~5.9 µg/mL (for a similar saponin)[7] | ~1 ng/mL (for Compound K)[8] |
| Specificity/Selectivity | Moderate; can be affected by co-eluting compounds. | High; based on mass-to-charge ratio (m/z) of precursor and product ions. |
| Analysis Time | Typically longer run times to achieve separation. | Can be faster due to the high selectivity of the detector. |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for similar saponins and should be optimized and validated for this compound specifically.
HPLC-UV Method Protocol
This method is suitable for routine quality control where high sensitivity is not a primary requirement.
1. Sample Preparation (Extraction from Plant Material):
- Weigh 1 g of powdered Tribulus terrestris material.
- Perform ultrasound-assisted extraction with 25 mL of 50% aqueous acetonitrile for 2 hours at room temperature[9].
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[9].
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be: 0-15 min, 10-60% acetonitrile; 15-20 min, 60% acetonitrile[10].
- Flow Rate: 1.0 mL/min[9][10].
- Column Temperature: 40 °C[10].
- Detection Wavelength: 203 nm[9].
- Injection Volume: 20 µL.
3. Calibration:
- Prepare a stock solution of purified this compound standard in methanol.
- Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
LC-MS/MS Method Protocol
This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies and the detection of low concentrations of this compound.
1. Sample Preparation (from Plasma):
- To 100 µL of plasma, add an internal standard (IS) solution (e.g., digoxin)[11].
- Perform a liquid-liquid extraction by adding 900 µL of ethyl acetate.
- Vortex the mixture for 5 minutes and then centrifuge at 10,000 rpm for 10 minutes[11].
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase[8].
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 column (e.g., 100 x 2.0 mm, 3 µm)[8].
- Mobile Phase: An isocratic mobile phase of 10 mM ammonium acetate, methanol, and acetonitrile (e.g., 5:47.5:47.5, v/v/v)[8].
- Flow Rate: 0.5 mL/min[8].
- Injection Volume: 10 µL.
- Ionization Mode: ESI positive or negative, to be optimized for this compound.
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Experimental workflow for LC-MS/MS quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Evidence on Synergistic Effects of Terrestrosin K with Other Natural Compounds
Despite a comprehensive review of available scientific literature, no specific studies detailing the synergistic effects of Terrestrosin K in combination with other natural compounds or chemotherapeutic agents were identified. Research on the bioactivity of saponins from Tribulus terrestris, the plant from which this compound is derived, has primarily focused on the activities of crude extracts or other specific saponins like protodioscin and Terrestrosin D.
This guide, therefore, broadens the scope to discuss the potential for synergistic interactions based on the known biological activities of Tribulus terrestris saponins and the general principles of combination therapies involving natural products in cancer research.
Bioactive Saponins from Tribulus terrestris and Their Therapeutic Potential
Tribulus terrestris L. (Zygophyllaceae) is a plant that has been utilized in traditional medicine in many parts of the world, including China and India, for treating a variety of conditions.[1] The therapeutic effects of this plant are largely attributed to its rich content of steroidal saponins.[1][2] Among these, furostanol and spirostanol saponins are the most frequently studied.[2] While research on this compound is limited, its sister compound, Terrestrosin D, has been shown to inhibit the growth of human prostate cancer cells and angiogenesis both in vitro and in vivo.[3][4] The anticancer activity of Tribulus terrestris extracts has been linked to the induction of cell growth arrest and apoptosis through the downregulation of NF-κB signaling in liver cancer cells.[3]
The Principle of Synergy in Natural Compound Combinations
The combination of natural compounds with conventional therapies or other natural products is a promising strategy in cancer treatment.[5] This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each compound.[5] The advantages of such combinations include the potential to enhance anticancer activity, overcome drug resistance, and reduce the toxicity of chemotherapeutic agents by allowing for lower effective doses.[5][6] For instance, studies have shown synergistic anticancer effects when combining various natural compounds with chemotherapeutic drugs like cisplatin and pemetrexed.[7]
Potential Signaling Pathways for Synergistic Interactions
Natural compounds exert their anticancer effects by modulating various cell signaling pathways involved in cancer progression.[5][8] The saponins and other phytochemicals in Tribulus terrestris likely influence these pathways, and in combination with other compounds, could lead to synergistic effects. Key pathways that are common targets for natural compounds include:
-
NF-κB Signaling Pathway: This pathway is crucial in regulating inflammatory responses, cell proliferation, and apoptosis.[8] Extracts from Tribulus terrestris have been shown to induce apoptosis by down-regulating NF-κB signaling.[3]
-
MAPK/ERK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[9] Many natural products have been identified as inhibitors of this pathway in cancer cells.[9]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, metabolism, and survival.[8] Its inhibition can lead to decreased cancer cell proliferation and induction of apoptosis.[8]
-
Tyrosine Kinase Signaling: Receptor and non-receptor tyrosine kinases are often dysregulated in cancer, leading to uncontrolled cell growth.[10] Natural compounds can act as tyrosine kinase inhibitors, disrupting these oncogenic signals.[10]
Below is a diagram illustrating the potential interplay of these signaling pathways, which could be targeted by a combination of this compound and other natural compounds.
Experimental Protocols for Assessing Synergy
To evaluate the synergistic effects of a combination of compounds, a series of in vitro experiments are typically conducted. A general workflow is outlined below.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the individual and combined effects of the compounds on cancer cell viability.
-
Method (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each compound individually and in combination at fixed ratios.
-
After a predetermined incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Synergy Analysis
-
Objective: To quantitatively determine if the interaction between the compounds is synergistic, additive, or antagonistic.
-
Method (Combination Index - CI):
-
Use the dose-response data from the cell viability assays to calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
Method (Isobologram Analysis):
-
Plot the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition) on a graph.
-
A line connecting the single-drug concentrations that produce this effect is the line of additivity.
-
Data points for the combination that fall below this line indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.[11]
-
The following diagram illustrates a typical experimental workflow for assessing synergy.
Conclusion
While there is currently no direct evidence for the synergistic effects of this compound with other natural compounds, the broader context of Tribulus terrestris saponins and the established principles of combination therapy in cancer research suggest that this is a promising area for future investigation. The exploration of such combinations, guided by the experimental protocols and an understanding of the key signaling pathways outlined in this guide, could lead to the development of novel and more effective cancer therapeutic strategies. Further research is needed to isolate and test this compound in combination with other bioactive compounds to validate this potential.
References
- 1. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic anticancer effect of combined use of Trichosanthes kirilowii with cisplatin and pemetrexed enhances apoptosis of H1299 non-small-cell lung cancer cells via modulation of ErbB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Plant-Derived Natural Products as a Regulator of the Tyrosine Kinase Pathway in the Management of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic anticancer effects of tetrandrine combined with doxorubicin or vincristine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Terrestrosin K in Tribulus Species: A Guide for Researchers
A comprehensive review of available data on the concentration of Terrestrosin K across different species of the Tribulus genus reveals a significant knowledge gap, with quantitative data currently limited to Tribulus terrestris. This guide summarizes the existing findings, provides a detailed experimental protocol for the quantification of this compound, and outlines a typical workflow for its analysis to encourage further research in this area.
Data Presentation: this compound Content
A thorough literature search for the quantitative analysis of this compound in various Tribulus species yielded specific data for only Tribulus terrestris. No quantitative data for this compound content in other species such as Tribulus cistoides, Tribulus longipetalus, Tribulus macropterus, or Tribulus zeyheri could be identified in the reviewed studies. This highlights a critical need for broader phytochemical analyses across the Tribulus genus to understand the distribution and potential chemotaxonomic significance of this steroidal saponin.
| Species | Plant Part | Geographic Origin | This compound Content (% dry weight) | Reference |
| Tribulus terrestris | Fruits | China | 1.27 | [1] |
| Tribulus cistoides | Not Reported | Not Reported | Data Not Available | |
| Tribulus longipetalus | Not Reported | Not Reported | Data Not Available | |
| Tribulus macropterus | Not Reported | Not Reported | Data Not Available | |
| Tribulus zeyheri | Not Reported | Not Reported | Data Not Available |
Experimental Protocols
The following is a composite experimental protocol for the extraction and quantification of this compound in Tribulus species, based on established methods for steroidal saponins.
Sample Preparation
-
Plant Material Collection and Preparation : Collect the desired plant parts (e.g., fruits, leaves, stems) of the Tribulus species. The plant material should be authenticated by a qualified botanist.
-
Drying and Grinding : Air-dry the plant material in the shade at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.
Extraction of Saponins
-
Soxhlet Extraction :
-
Accurately weigh about 10 g of the powdered plant material.
-
Place the powder in a cellulose thimble and perform extraction in a Soxhlet apparatus with 250 mL of 80% ethanol for 6-8 hours.
-
-
Ultrasonic-Assisted Extraction (UAE) :
-
Accurately weigh 1 g of the finely powdered plant material.
-
Extract with 50 mL of 50% aqueous acetonitrile by sonication for 15 minutes. Repeat the extraction three times.
-
-
Post-Extraction Processing :
-
Combine the extracts and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.
-
For further purification, dissolve the crude extract in water and partition with n-butanol. The n-butanol fraction will contain the saponins. Evaporate the n-butanol layer to dryness to yield the crude saponin extract.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods developed for the analysis of steroidal saponins in Tribulus terrestris.
-
Chromatographic System : An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using a mixture of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B
-
30-35 min: 80% B
-
35-40 min: 80% to 20% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection :
-
UV detection at a wavelength of 205 nm.
-
For ELSD, the drift tube temperature can be set to 110°C and the nebulizer gas (Nitrogen) pressure to 3.5 bar.
-
-
Injection Volume : 20 µL.
-
Standard Preparation : Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Calculate the concentration of this compound in the sample extracts based on the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in Tribulus species.
Caption: Experimental workflow for this compound analysis.
References
Terrestrosin K: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin K is a steroidal saponin isolated from the plant Tribulus terrestris. This plant has a long history of use in traditional medicine for treating a variety of conditions.[1] Modern scientific investigation has focused on the pharmacological activities of its constituent compounds, particularly the steroidal saponins. While research on this compound is emerging, a significant body of work exists for the closely related compound, Terrestrosin D, and for crude extracts of Tribulus terrestris. This guide provides a comparative overview of the available in vitro and in vivo data to help researchers understand the current state of knowledge and potential therapeutic applications of this compound and related compounds.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, this section presents a comparative summary of the activities of Tribulus terrestris extracts and the closely related saponin, Terrestrosin D. This information can serve as a valuable reference for hypothesizing the potential activities of this compound.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of Tribulus terrestris extracts and its isolated saponins against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Tribulus terrestris Extracts and Saponins
| Compound/Extract | Cell Line | Assay | Result (IC50) | Reference |
| Methanolic Extract | MCF-7 (Breast Cancer) | MTT | 74.1 µg/mL | [2] |
| Methanolic Extract | SK-OV-3 (Ovarian Carcinoma) | MTT | 89.4 µg/mL | [2] |
| Leaf Saponin Extract | MCF-7 (Breast Cancer) | MTT | 28.32 µg/ml | [3] |
| Seed Saponin Extract | MCF-7 (Breast Cancer) | MTT | 41.23 µg/ml | [3] |
| Terrestrosin D | PC-3 (Prostate Cancer) | MTT | Not specified, but showed dose-dependent suppression | [4] |
| Terrestrosin D | HUVECs (Endothelial Cells) | MTT | Not specified, but showed dose-dependent suppression | [4] |
In vivo studies, primarily on Terrestrosin D, have shown promise in tumor growth inhibition.
Table 2: In Vivo Anticancer Activity of Terrestrosin D
| Compound | Animal Model | Tumor Model | Dosage | Outcome | Reference |
| Terrestrosin D | Nude Mice | PC-3 Xenograft | 25 or 50 mg/kg | Significantly suppressed tumor growth | [4] |
Anti-inflammatory Activity
Both in vitro and in vivo models have been used to evaluate the anti-inflammatory properties of Tribulus terrestris and its constituents.
Table 3: In Vitro Anti-inflammatory Activity of Tribulus terrestris Extracts
| Extract | Assay | Concentration | % Inhibition | Reference |
| Methanolic Extract | Heat-induced hemolysis | 400 µg/mL | 68.5% | [5] |
| Methanolic Extract | Egg albumin denaturation | 400 µg/mL | 75.6% | [5] |
| Methanolic Extract | Serum albumin denaturation | 400 µg/mL | 80.2% | [5] |
Table 4: In Vivo Anti-inflammatory Activity of Tribulus terrestris Extract and Terrestrosin D
| Compound/Extract | Animal Model | Assay | Dosage | % Inhibition | Reference |
| Methanolic Extract | Rat | Carrageenan-induced paw edema | 200 mg/kg | 69.3% | [5] |
| Terrestrosin D | Mice | Bleomycin-induced pulmonary inflammation | 10 mg/kg | Reduced inflammatory cell infiltration and cytokine levels | [6][7] |
| Terrestrosin D | Mice | Imiquimod-induced psoriasis-like model | Not specified | Reduced skin lesions and inflammatory markers | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound's activity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Carrageenan-Induced Paw Edema
This is a widely used in vivo model for evaluating acute inflammation.
-
Animal Acclimatization: Acclimate animals (typically rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., this compound) or a control vehicle to the animals.[10]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[10][11]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[10][11]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[11]
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells or tissues to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated or total forms of MAPK proteins).[12][13]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).[12][13]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[14] The intensity of the bands corresponds to the amount of the target protein.
Mandatory Visualization
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related saponins and Tribulus terrestris extracts suggest potential involvement of the NF-κB and MAPK signaling pathways in its anticancer and anti-inflammatory effects.[1]
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflows
Caption: General workflow for in vitro and in vivo evaluation.
Conclusion
The available evidence strongly suggests that compounds from Tribulus terrestris, including this compound and its analogs, possess significant anticancer and anti-inflammatory properties. While direct and comprehensive data for this compound is still needed, the findings for Terrestrosin D and various T. terrestris extracts provide a solid foundation for future research. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for further investigation into the precise mechanisms of action and therapeutic potential of this compound. Further studies are warranted to isolate and characterize the activity of this compound specifically, to enable a more direct comparison of its in vitro and in vivo effects and to fully understand its promise as a therapeutic agent.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terrestrosin D from Tribulus terrestris attenuates bleomycin-induced inflammation and suppresses fibrotic changes in the lungs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terrestrosin D from Tribulus terrestris attenuates bleomycin-induced inflammation and suppresses fibrotic changes in the lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terrestrosin D ameliorates skin lesions in an imiquimod-induced psoriasis-like murine model by inhibiting the interaction between Substance P and Dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. benchchem.com [benchchem.com]
Terrestrosin K's efficacy compared to synthetic analogs.
A detailed guide for researchers and drug development professionals on the therapeutic potential of the natural saponin, Terrestrosin K, in the context of its biological activity and the prospective for synthetic analogs.
Introduction
This compound is a furostanol saponin isolated from the fruit of Tribulus terrestris, a plant with a long history of use in traditional medicine.[1] Steroidal saponins from this plant are credited with a range of biological activities, including anti-inflammatory, anticancer, and cardioprotective effects.[2][3][4][5] This guide provides a comparative overview of the available efficacy data for this compound and related furostanol saponins. Due to a lack of publicly available research on synthetic analogs of this compound, this guide will focus on the biological activities of naturally occurring saponins from Tribulus terrestris and discuss the potential for synthetic modifications based on general structure-activity relationships of similar compounds.
Efficacy Data: this compound and Related Furostanol Saponins
Direct quantitative efficacy data for isolated this compound is scarce in the currently available scientific literature. However, studies on extracts and isolated saponin fractions from Tribulus terrestris provide valuable insights into its potential therapeutic efficacy.
Anti-inflammatory Activity
Research has demonstrated the anti-inflammatory properties of Tribulus terrestris extracts and their constituent saponins. A study on the anti-inflammatory effects of a thick extract of Tribulus terrestris showed significant dose-dependent inhibition of paw edema in rat models.[6][7] While not specific to this compound, these findings suggest the potential of its class of compounds in modulating inflammatory responses. One study on isolated furostanol glycosides from T. terrestris showed significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells, with IC50 values ranging from 14.2 to 64.7 μM.[8][9]
Cytotoxic Activity
The cytotoxic potential of saponins from Tribulus terrestris against various cancer cell lines has been a subject of investigation. Methanolic extracts of T. terrestris have shown cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines.[5] Saponin fractions from the leaves and seeds of T. terrestris have also demonstrated cytotoxic activity against MCF-7 cells, with IC50 values of 28.32 µg/ml and 41.23 µg/ml, respectively.[4]
Table 1: Summary of In Vitro Efficacy Data for Saponins from Tribulus terrestris
| Compound/Extract | Assay | Cell Line | Efficacy Metric (IC50) | Reference |
| Furostanol Glycosides (mixture) | Nitric Oxide Production Inhibition | RAW 264.7 | 14.2 - 64.7 µM | [8][9] |
| Methanolic Extract | Cytotoxicity (MTT Assay) | MCF-7 | 218.19 µg/mL | [5] |
| Methanolic Extract | Cytotoxicity (MTT Assay) | A549 | 179.62 µg/mL | [5] |
| Leaf Saponin Fraction | Cytotoxicity (MTT Assay) | MCF-7 | 28.32 µg/ml | [4] |
| Seed Saponin Fraction | Cytotoxicity (MTT Assay) | MCF-7 | 41.23 µg/ml | [4] |
Note: The data presented is for extracts or mixtures of related compounds and not for isolated this compound.
Synthetic Analogs: A Path Forward
As of the latest literature review, no synthetic analogs of this compound have been reported. The synthesis of complex natural products like saponins is a significant chemical challenge. However, the development of synthetic analogs could offer several advantages, including improved potency, selectivity, and pharmacokinetic properties.
General structure-activity relationship studies on furostanol saponins suggest that the presence of a Δ20(22) double bond in the furostanol skeleton may be associated with stronger biological activity.[8][9] This provides a potential starting point for the rational design of novel, more potent synthetic analogs.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols typically employed in the evaluation of the biological activities of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., saponin extract) for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[4][5]
In Vivo Anti-inflammatory and Anti-fibrotic Model (Bleomycin-induced Lung Injury)
A study on the related compound, Terrestrosin D, provides a relevant in vivo protocol:
-
Animal Model: Male SPF mice are used for the experiment.
-
Grouping and Administration: Mice are randomly divided into control, compound-only, bleomycin-only, and bleomycin + compound groups. Bleomycin is administered as a single intranasal inoculation to induce lung injury. The test compound (e.g., Terrestrosin D at 10 mg/kg) is administered intraperitoneally once daily.
-
Sample Collection: At a predetermined time point (e.g., day 21), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration and cytokine levels (e.g., TNF-α, IL-6). Lung tissues are harvested for histopathological examination and measurement of fibrosis markers (e.g., hydroxyproline content).
-
Analysis: Inflammatory cells in the BALF are counted. Cytokine levels are measured using ELISA. Lung tissue sections are stained (e.g., with H&E and Masson's trichrome) to assess inflammation and collagen deposition. The severity of pulmonary fibrosis is scored.[3]
Signaling Pathways
The precise signaling pathways modulated by this compound have not been fully elucidated. However, studies on extracts from Tribulus terrestris suggest the involvement of several key pathways in its pharmacological effects. For instance, extracts have been shown to exert cardioprotective effects through the MAPK-mediated anti-apoptotic pathway. Furthermore, the anti-inflammatory mechanism of T. terrestris extracts may involve the inhibition of the TLR4/MyD88/NF-κB signaling pathway.
Below is a conceptual diagram illustrating a potential signaling pathway that could be influenced by this compound, based on the activity of related compounds.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terrestrosin D from Tribulus terrestris attenuates bleomycin-induced inflammation and suppresses fibrotic changes in the lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Terrestrosin K
This document provides immediate safety, handling, and disposal protocols for Terrestrosin K, designed for researchers, scientists, and drug development professionals. The following procedures are critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, drawing from both specific recommendations for this compound and general guidelines for cytotoxic compounds.[1][2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile or latex gloves.[2] Change gloves regularly and immediately if contaminated. | Prevents dermal absorption, a primary route of exposure.[4] Double gloving provides an additional barrier. |
| Body Protection | A disposable, fluid-resistant, long-sleeved gown with cuffs.[1][3] | Protects skin and personal clothing from accidental splashes and contamination.[3] |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][2][3] Standard safety glasses are not sufficient. | Protects against splashes and aerosols that can cause serious eye damage.[2] |
| Respiratory | An approved respirator (e.g., N95 or higher) should be used if there is a risk of aerosol generation or when handling the powder form.[1][5] | Minimizes the risk of inhaling aerosolized particles, a significant exposure route.[3][6] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[2] | Protects against spills that may contaminate footwear and be tracked outside the work area. |
Experimental Protocols
Handling this compound:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to control for aerosols.[1]
-
Weighing: If working with the solid form, weigh the compound in a contained manner (e.g., on a weigh boat within a fume hood) to prevent dust formation.[5]
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if available) or a detergent solution.[3] All contaminated disposable PPE should be removed and disposed of as cytotoxic waste.[3] Wash hands and forearms thoroughly with soap and water.[7]
Disposal Plan:
All waste generated from handling this compound, including contaminated PPE, empty vials, and unused solutions, must be treated as cytotoxic waste.
-
Segregation: Do not mix cytotoxic waste with general laboratory waste.
-
Containment: Collect all solid and liquid waste in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[7]
-
Labeling: The waste container must be clearly labeled with "Cytotoxic Waste" and the biohazard symbol.
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, which will coordinate with a licensed hazardous waste disposal company.[8] Do not dispose of this compound down the drain.[5]
Spill Management:
In the event of a spill, immediate action is required to contain the area and prevent exposure.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.[3]
-
Containment: Cover the spill with absorbent material from a cytotoxic spill kit.[1][3]
-
Cleanup: Carefully collect the contaminated absorbent material and any broken glass into the cytotoxic waste container.[3][7]
-
Decontamination: Clean the spill area with a detergent solution followed by a decontaminating agent if specified by your institution's protocols.[3]
-
Reporting: Report the spill to your laboratory supervisor and EHS office.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of this compound
References
- 1. Cytotoxic Drug Safety [tru.ca]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biocrick.com [biocrick.com]
- 8. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
